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Core Science & Biosynthesis

Foundational

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Sulopenem (CP-70,429) Executive Summary Sulopenem, initially designated CP-70,429, is a penem-class antibacterial agent with a broad spectrum of activity ag...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Sulopenem (CP-70,429)

Executive Summary

Sulopenem, initially designated CP-70,429, is a penem-class antibacterial agent with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1] Discovered in the 1980s by Pfizer, its development was later continued by Iterum Therapeutics, culminating in the FDA approval of an oral formulation for specific urinary tract infections.[2][3] This guide provides a comprehensive overview of its history, mechanism of action, pharmacokinetic and pharmacodynamic properties, in vitro activity, and clinical development pathway. Sulopenem is notable for its stability against many β-lactamases and the availability of both intravenous (IV) and oral prodrug formulations, addressing a critical need for effective treatments against multi-drug resistant (MDR) pathogens.[4][5]

Discovery and Development History

The journey of sulopenem began in the 1980s within the laboratories of Pfizer Inc.[2] It was identified as a potent thiopenem antibiotic, part of the penem family which is structurally related to penicillins and carbapenems.[3][6] Initially developed as an intravenous-only formulation under the code name CP-70,429 (and CP-65,207 as a component of a racemic mixture), the compound underwent an extensive preclinical program and early human studies.[2][7]

Pfizer later developed an oral formulation and conducted Phase 1 and 2 trials.[2] Despite encouraging results, a strategic shift in therapeutic focus at Pfizer led to the discontinuation of the sulopenem development program.[2]

In November 2015, Iterum Therapeutics licensed sulopenem and its prodrugs, restarting the development program with a focus on addressing the rising threat of multi-drug-resistant infections.[2] This renewed effort led to a full Phase 3 clinical trial program and eventual regulatory submission. In October 2024, the U.S. Food and Drug Administration (FDA) approved the combination of the oral prodrug, sulopenem etzadroxil, and probenecid (trade name ORLYNVAH™) for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women with limited or no alternative oral antibiotic options.[3][8][9]

Sulopenem_Development_Timeline cluster_Pfizer Pfizer Era cluster_Iterum Iterum Therapeutics Era Discovery 1980s: Discovery (CP-70,429) Preclinical Extensive Preclinical Program Discovery->Preclinical IV_Dev IV Formulation Development Preclinical->IV_Dev Oral_Dev Oral Formulation Phase 1 & 2 Trials IV_Dev->Oral_Dev Halt Development Halted Oral_Dev->Halt License 2015: Licensing by Iterum Therapeutics Halt->License Phase3 Phase 3 Program Initiated (SURE Trials) License->Phase3 FDA_Approval Oct 2024: FDA Approval (ORLYNVAH™) Phase3->FDA_Approval

Caption: Key milestones in the development timeline of Sulopenem.

Mechanism of Action

Sulopenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a mechanism common to β-lactam antibiotics.[6][10] The core of this action involves the following steps:

  • Penetration: Due to its low molecular weight and ionized state, sulopenem traverses the outer membrane of Gram-negative bacteria to access its targets.[7]

  • PBP Binding: It covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6] The β-lactam ring of sulopenem alkylates the serine residues of PBPs, inhibiting the cross-linking of peptidoglycan chains.[7][10]

  • Inhibition of Transpeptidases: Sulopenem demonstrates a high affinity for both conventional serine-based PBPs and L,D-transpeptidases, allowing it to effectively block both classic and alternative pathways of peptidoglycan cross-linking.[11] This dual-targeting capability may contribute to its efficacy against certain resistant strains.[11]

  • Cell Lysis: The disruption of cell wall integrity leads to bacterial cell lysis and death.[6]

In Escherichia coli, sulopenem has shown a binding affinity for PBPs in the descending order of: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6.[10]

Mechanism_of_Action cluster_bacteria Bacterial Cell Sulopenem_ext Sulopenem PBP Penicillin-Binding Proteins (PBPs) Sulopenem_ext->PBP Penetrates Membrane Sulopenem_ext->PBP Inactivates Outer_Membrane Outer Membrane Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Cell_Wall Cell Wall Synthesis Peptidoglycan->Cell_Wall Lysis Cell Lysis (Bactericidal Effect) Cell_Wall->Lysis Disruption leads to

Caption: Mechanism of action of Sulopenem leading to bacterial cell lysis.

Pharmacokinetics and Pharmacodynamics

Sulopenem has been developed in both intravenous and oral formulations, the latter as a prodrug, sulopenem etzadroxil.[7]

Pharmacokinetics (PK)

Intravenous (IV) Sulopenem: The pharmacokinetic profile of IV sulopenem is comparable to that of other carbapenems like meropenem and doripenem.[7]

Table 1: Pharmacokinetic Parameters of Intravenous Sulopenem in Healthy Subjects

Parameter Value Reference(s)
Volume of Distribution (Vd) 15.8 - 27.6 L [7]
Total Drug Clearance (CLT) 18.9 - 24.9 L/h [7]
Protein Binding ~10% [7]
Elimination Half-life (t½) 0.88 - 1.03 h [7]
Renal Clearance (CLR) 8.0 - 10.6 L/h [7]

| % of Dose Recovered in Urine | 35.5% ± 6.7% |[7] |

Oral Sulopenem (Sulopenem Etzadroxil): To achieve oral bioavailability, the prodrug sulopenem etzadroxil was developed.[7] It is co-formulated with probenecid, an organic anion transport inhibitor that reduces the renal excretion of sulopenem, thereby increasing systemic exposure.[12][13]

Prodrug_Activation Prodrug Oral Administration: Sulopenem Etzadroxil (Prodrug) Hydrolysis Hydrolysis by Intestinal Esterases Prodrug->Hydrolysis Active Active Moiety: Sulopenem Hydrolysis->Active Absorption Systemic Absorption Active->Absorption

Caption: Activation pathway of the oral prodrug Sulopenem Etzadroxil.

Table 2: Pharmacokinetic Parameters of Oral Sulopenem

Parameter Condition Value Reference(s)
Bioavailability Fasted 20% - 40% [7][10]
Fed (with meal) 64% [10]
Apparent Vd Fasted 134 L [10]

| | Fed (high-fat meal) | 92.09 L |[10] |

Pharmacodynamics (PD)

Like other β-lactams, the bactericidal activity of sulopenem is time-dependent and best correlates with the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[7][10]

Table 3: Pharmacodynamic Targets for Sulopenem

Effect Model %fT > MIC Reference(s)
Bacteriostasis Animal 8.6% - 17% [7]
2-log₁₀ kill Animal 12% - 28% [7]
Net Bacterial Stasis In Vitro 40.9% (median) [12]
1-log₁₀ CFU reduction In Vitro 50.2% (median) [12]

| 2-log₁₀ CFU reduction | In Vitro | 62.6% (median) |[12] |

In Vitro Activity

Sulopenem has demonstrated potent in vitro activity against a wide range of clinically important pathogens, including many with resistance to other antibiotic classes.[14] A key feature is its stability against hydrolysis by many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, as well as its stability against the human renal dehydropeptidase-1 enzyme.[4]

Its activity is particularly notable against Enterobacterales, including MDR, quinolone-non-susceptible, and ESBL-producing phenotypes.[5][15]

Table 4: In Vitro Activity of Sulopenem Against Key Urinary Pathogens

Organism (Phenotype) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
Escherichia coli (All) 0.03 0.03 [15]
Escherichia coli (ESBL-phenotype) 0.03 0.06 [5]
Escherichia coli (MDR) N/A ≤0.25 [16]
Klebsiella pneumoniae (All) 0.06 0.25 [5]
Klebsiella pneumoniae (ESBL-phenotype) 0.06 1 [5]

| Enterobacterales (All) | 0.03 | 0.25 |[5] |

Clinical Development and Trials

After its acquisition by Iterum Therapeutics, sulopenem entered a series of Phase 3 trials known as the SURE (Sulopenem for Resistant Enterobacteriaceae) program, focusing on urinary tract and intra-abdominal infections.[14][17]

SURE-1: Uncomplicated Urinary Tract Infections (uUTI)

This pivotal trial compared an oral regimen of sulopenem with a standard-of-care antibiotic for uUTI.

  • Experimental Protocol: A Phase 3, randomized, multicenter, double-blind study comparing oral sulopenem etzadroxil/probenecid (500 mg/500 mg twice daily for 5 days) to oral ciprofloxacin (250 mg twice daily for 3 days) in adult women with uUTI.[13] The primary endpoint was the overall clinical and microbiological success at the test-of-cure visit.[13]

  • Key Outcomes: The trial had two independent primary endpoints based on the susceptibility of the baseline pathogen.

    • Quinolone-Resistant Population: Sulopenem demonstrated statistical superiority over ciprofloxacin (p<0.001), meeting this primary endpoint.[14]

    • Quinolone-Susceptible Population: Sulopenem failed to show non-inferiority to ciprofloxacin.[7][14] This was primarily driven by a higher rate of asymptomatic bacteriuria in the sulopenem arm at the test-of-cure visit.[7]

SURE-2: Complicated Urinary Tract Infections (cUTI)

This trial evaluated an IV-to-oral sulopenem regimen against a standard IV-to-oral therapy for cUTI.

  • Experimental Protocol: Hospitalized adults with cUTI were randomized to receive either IV sulopenem followed by oral sulopenem etzadroxil/probenecid or IV ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate.[17] The primary endpoint was the overall combined clinical and microbiologic response at the test-of-cure visit (Day 21).[17]

  • Key Outcomes: Sulopenem did not demonstrate non-inferiority to the ertapenem-based regimen.[17] The primary reason for failing to meet the endpoint was, similar to the SURE-1 trial, a higher rate of asymptomatic bacteriuria in the sulopenem arm compared to the comparator arm, particularly in the subgroup that stepped down to ciprofloxacin.[7][17]

SURE1_Trial_Workflow cluster_arms Treatment Arms Patients Adult Women with uUTI (n ≈ 1,128) Random Randomization (1:1) Patients->Random ArmA Sulopenem Etzadroxil/Probenecid (500mg/500mg BID, 5 days) Random->ArmA ArmB Ciprofloxacin (250mg BID, 3 days) + Placebo for days 4-5 Random->ArmB Endpoint Primary Endpoint Assessment (Test-of-Cure, Day 12) Overall Success (Clinical + Microbiological) ArmA->Endpoint ArmB->Endpoint Population1 Quinolone-Resistant Pathogens Endpoint->Population1 Population2 Quinolone-Susceptible Pathogens Endpoint->Population2

Caption: Simplified workflow of the Phase 3 SURE-1 clinical trial for uUTI.

Conclusion

Sulopenem (CP-70,429) represents a significant development in the fight against antimicrobial resistance. Its journey from discovery at Pfizer to eventual FDA approval under Iterum Therapeutics highlights the challenges and perseverance required in antibiotic development. With a potent in vitro profile against MDR Gram-negative bacteria, stability against key resistance mechanisms, and the convenience of both IV and oral formulations, sulopenem provides a valuable therapeutic option, particularly for uncomplicated urinary tract infections caused by resistant pathogens where other oral agents are not suitable. While clinical trials did not meet all primary endpoints, particularly due to asymptomatic bacteriuria, its proven efficacy against quinolone-resistant uUTIs secured its place in the clinical armamentarium.

References

Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Sulopenem

For Researchers, Scientists, and Drug Development Professionals Introduction Sulopenem is a novel penem antibacterial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, includi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem is a novel penem antibacterial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs).[1][2] Developed to address the growing challenge of antimicrobial resistance, sulopenem and its oral prodrug, sulopenem etzadroxil, represent a promising therapeutic option for various bacterial infections. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to sulopenem.

Chemical Structure and Identification

Sulopenem is a synthetic, broad-spectrum, β-lactam antibiotic belonging to the penem class. Its chemical structure is characterized by a fused ring system consisting of a β-lactam ring and a partially saturated five-membered ring containing a sulfur atom.

IUPAC Name: (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Chemical Formula: C₁₂H₁₅NO₅S₃[1]

Molecular Weight: 349.45 g/mol [1]

CAS Number: 120788-07-0[1]

Prodrug: Sulopenem is also available as an oral prodrug, sulopenem etzadroxil (CAS Number: 1000296-70-7), which is an ester designed to increase oral bioavailability. Following administration, it is rapidly hydrolyzed by intestinal esterases to release the active sulopenem moiety.[3]

Physicochemical Properties

The physicochemical properties of sulopenem are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

PropertyValueReference
Appearance White to beige powder[1]
Solubility DMSO: 2 mg/mL (clear solution)[1]
Soluble to 100 mM in DMSO and 1.1 eq. NaOH
Sulopenem etzadroxil: ≥ 2.5 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline[4]
Sulopenem etzadroxil: ≥ 2.5 mg/mL in 10% DMSO/90% (20% SBE-β-CD in Saline)[4]
Sulopenem etzadroxil: ≥ 2.5 mg/mL in 10% DMSO/90% Corn Oil[4]
Storage Temperature -20°C[1]
Purity ≥97% (HPLC)[1]

Mechanism of Action

Sulopenem exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.

The primary molecular targets of sulopenem are the penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. By covalently binding to the active site of these enzymes, sulopenem effectively blocks their transpeptidase activity.[2][3] This inhibition disrupts the formation of the rigid cell wall, leading to cell lysis and bacterial death.

Sulopenem has demonstrated a strong affinity for a range of PBPs in Escherichia coli.

Signaling Pathway of Peptidoglycan Synthesis Inhibition

The following diagram illustrates the key steps in bacterial peptidoglycan synthesis and the point of inhibition by sulopenem.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM MurA, MurB UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC, D, E, F Lipid_I Lipid I UDP-NAM-pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylation Cross-linked_PG Cross-linked Peptidoglycan Nascent_PG->Cross-linked_PG Transpeptidation PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBPs->Cross-linked_PG Sulopenem Sulopenem Sulopenem->PBPs Inhibition

Caption: Inhibition of bacterial peptidoglycan synthesis by sulopenem.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of sulopenem against various bacterial isolates is a critical measure of its potency. The broth microdilution method is a standard and widely accepted technique for this determination.

Objective: To determine the lowest concentration of sulopenem that visibly inhibits the growth of a specific bacterium.

Materials:

  • Sulopenem stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Sulopenem Dilutions: a. Prepare a series of twofold serial dilutions of the sulopenem stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC of the test organism.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium. b. Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the sulopenem dilutions. This will bring the final volume in each well to 100 µL. b. Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

  • Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of sulopenem at which there is no visible growth.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of sulopenem for its target PBPs. It involves competing the binding of a labeled penicillin (e.g., Bocillin FL, a fluorescent penicillin) to PBPs with unlabeled sulopenem.

Objective: To assess the ability of sulopenem to inhibit the binding of a fluorescent penicillin to bacterial PBPs.

Materials:

  • Bacterial cell membranes containing PBPs

  • Bocillin FL (fluorescent penicillin)

  • Sulopenem solutions of varying concentrations

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • SDS-PAGE apparatus and reagents

  • Fluorescence imaging system

Procedure:

  • Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with buffer. c. Lyse the cells using methods such as sonication or French press. d. Isolate the cell membranes by ultracentrifugation. e. Resuspend the membrane fraction in a suitable buffer and determine the protein concentration.

  • Competition Binding Reaction: a. In a series of microcentrifuge tubes, pre-incubate a fixed amount of bacterial membrane preparation with increasing concentrations of unlabeled sulopenem for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). b. Add a fixed, subsaturating concentration of Bocillin FL to each tube and incubate for another set period (e.g., 10 minutes) to allow for binding to the available PBPs. c. A control reaction without any sulopenem should be included.

  • Termination and Sample Preparation: a. Stop the binding reaction by adding SDS-PAGE sample buffer and boiling the samples for 5 minutes.

  • SDS-PAGE and Fluorescence Detection: a. Separate the PBP-Bocillin FL complexes by SDS-PAGE. b. After electrophoresis, visualize the fluorescently labeled PBPs using a fluorescence imaging system.

  • Data Analysis: a. Quantify the fluorescence intensity of each PBP band in the presence of different concentrations of sulopenem. b. The decrease in fluorescence intensity with increasing sulopenem concentration indicates competition for binding to the PBPs. c. The concentration of sulopenem that inhibits 50% of the Bocillin FL binding (IC₅₀) can be calculated to determine the binding affinity of sulopenem for each specific PBP.

Conclusion

Sulopenem is a potent penem antibiotic with a well-defined chemical structure and mechanism of action. Its ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins makes it an effective agent against a wide range of pathogens. The information and experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working to further understand and utilize this important antimicrobial compound in the ongoing fight against bacterial infections.

References

Foundational

Sulopenem spectrum of activity against Gram-positive and Gram-negative bacteria

An in-depth exploration of the in vitro and in vivo efficacy of sulopenem against key Gram-positive and Gram-negative bacterial pathogens. Introduction Sulopenem is a novel penem antibacterial agent with a broad spectrum...

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the in vitro and in vivo efficacy of sulopenem against key Gram-positive and Gram-negative bacterial pathogens.

Introduction

Sulopenem is a novel penem antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Developed in both intravenous and oral prodrug formulations (sulopenem etzadroxil), it represents a promising therapeutic option, particularly in the context of increasing antimicrobial resistance.[1][3] This technical guide provides a comprehensive overview of sulopenem's spectrum of activity, its mechanism of action, and the experimental methodologies used to evaluate its efficacy, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Like other β-lactam antibiotics, sulopenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][4] By binding to the serine residues in the active site of PBPs, sulopenem acylates and inactivates these enzymes, preventing the cross-linking of peptidoglycan chains.[4][5] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1] In Escherichia coli, sulopenem has demonstrated a high binding affinity for multiple PBPs, with the order of affinity being PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6.[4] It has also shown a strong affinity for all PBP fractions in S. aureus.[6]

dot

Sulopenem's Mechanism of Action cluster_0 Bacterial Cell Sulopenem Sulopenem Porin_Channel Porin Channel Sulopenem->Porin_Channel Entry PBPs Penicillin-Binding Proteins (PBPs) Sulopenem->PBPs Inhibition Outer_Membrane Outer Membrane (Gram-Negative) Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space Periplasmic_Space->PBPs Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death PBPs->Cell_Lysis Leads to

Caption: Sulopenem's mechanism of action targeting bacterial cell wall synthesis.

Spectrum of Activity: Quantitative Data

The following tables summarize the in vitro activity of sulopenem against a range of clinically relevant Gram-positive and Gram-negative bacteria, as determined by the minimum inhibitory concentration (MIC).

Gram-Positive Bacteria
OrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (MSSA)0.20[6]0.25[7][8]-
Staphylococcus aureus (MRSA)50[6]--
Streptococcus pneumoniae (penicillin-susceptible)0.008[9][10]0.016[9][10]-
Streptococcus pneumoniae (penicillin-intermediate)0.06[9][10]0.25[9][10]-
Streptococcus pneumoniae (penicillin-resistant)0.25[9][10]0.5[9][10]-
Streptococcus pyogenes≤0.013[6]--
Enterococcus faecalis12.5[6]--
Gram-Negative Bacteria
OrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli0.03[11][12][13][14]0.03 - 0.25[11][12][13][14]0.015 - 0.25[13][14]
E. coli (ESBL-producing)0.03[11][15]0.06[11][15]-
Klebsiella pneumoniae0.05[6]0.12[16]-
K. pneumoniae (ESBL-producing)0.06[11][15]1[11][15]-
Proteus mirabilis0.10[6]--
Enterobacter cloacae0.39[6]--
Serratia marcescens1.56[6]--
Pseudomonas aeruginosa50[6]--
Acinetobacter calcoaceticus1.56[6]--
Haemophilus influenzae (ampicillin-resistant)0.39[6]--
Bacteroides fragilis0.20[6]--

Mechanisms of Resistance

Bacterial resistance to sulopenem can emerge through several mechanisms, similar to other carbapenems.[5][17] These include:

  • Alterations in Penicillin-Binding Proteins: Modifications in the structure of PBPs can reduce the binding affinity of sulopenem. This is a key mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA), which produces a modified PBP2a.[3][5]

  • Production of β-lactamases: While sulopenem is stable against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, it can be hydrolyzed by carbapenemases.[3][5]

  • Reduced Outer Membrane Permeability: In Gram-negative bacteria, decreased expression or modification of outer membrane porins can limit the influx of sulopenem into the periplasmic space, thereby reducing its access to PBPs.[3][5]

  • Efflux Pumps: The active transport of sulopenem out of the bacterial cell by efflux pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa, can contribute to resistance.[3][5]

dot

Mechanisms of Resistance to Sulopenem cluster_mechanisms Resistance Mechanisms Sulopenem Sulopenem Target_Site Target Site (PBPs) Sulopenem->Target_Site Inhibits Bacterial_Cell Bacterial Cell PBP_Alteration PBP Alteration (e.g., PBP2a in MRSA) PBP_Alteration->Target_Site Alters Enzymatic_Degradation Enzymatic Degradation (Carbapenemases) Enzymatic_Degradation->Sulopenem Degrades Reduced_Uptake Reduced Uptake (Porin Loss) Reduced_Uptake->Sulopenem Blocks Entry Efflux Active Efflux Efflux->Sulopenem Pumps Out

Caption: Overview of key resistance mechanisms against sulopenem.

Experimental Protocols

The in vitro activity of sulopenem is primarily determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution (CLSI M07)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of sulopenem against aerobically growing bacteria.

Key Steps:

  • Preparation of Sulopenem Dilutions: A series of twofold dilutions of sulopenem are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilutions and a growth control well (broth only) are inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of sulopenem that completely inhibits visible bacterial growth.

Agar Dilution (CLSI M11)

This is the reference method for determining the MIC of sulopenem against anaerobic bacteria.

Key Steps:

  • Preparation of Agar Plates: A series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1) containing twofold dilutions of sulopenem are prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate, including a growth control plate without any antibiotic.

  • Incubation: The plates are incubated in an anaerobic environment at 37°C for 42-48 hours.

  • Reading Results: The MIC is the lowest concentration of sulopenem that prevents the growth of more than one or two colonies or a fine film of growth.

dot

Preclinical Antibiotic Discovery and Development Workflow cluster_vitro In Vitro Studies cluster_vivo In Vivo Studies Start Start: Target Identification Hit_Discovery Hit Discovery (High-Throughput Screening) Start->Hit_Discovery Hit_to_Lead Hit-to-Lead Optimization Hit_Discovery->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization In_Vitro_Testing In Vitro Characterization Lead_Optimization->In_Vitro_Testing In_Vivo_Testing Preclinical In Vivo Studies In_Vitro_Testing->In_Vivo_Testing MIC_Determination MIC Determination Time_Kill_Assays Time-Kill Kinetics Synergy_Testing Synergy Testing PAE_Studies Post-Antibiotic Effect (PAE) Candidate_Selection Candidate Drug Selection In_Vivo_Testing->Candidate_Selection Pharmacokinetics Pharmacokinetics (PK) Pharmacodynamics Pharmacodynamics (PD) Toxicity_Studies Toxicology Studies Efficacy_Models Animal Efficacy Models IND_Application Investigational New Drug (IND) Application Candidate_Selection->IND_Application Clinical_Trials Clinical Trials IND_Application->Clinical_Trials

Caption: A generalized workflow for the preclinical discovery and development of a new antibiotic.

Conclusion

Sulopenem demonstrates potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains. Its mechanism of action via inhibition of essential PBPs provides a strong bactericidal effect. Understanding the spectrum of activity, mechanisms of resistance, and the standardized methodologies for its evaluation is critical for the continued development and rational clinical application of this promising new antimicrobial agent. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community engaged in antimicrobial research and development.

References

Exploratory

Initial in vitro studies of Sulopenem's antibacterial efficacy

This technical guide provides an in-depth overview of the initial in vitro studies investigating the antibacterial efficacy of sulopenem, a novel penem antibacterial agent. The document is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the initial in vitro studies investigating the antibacterial efficacy of sulopenem, a novel penem antibacterial agent. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on sulopenem's activity against a broad spectrum of clinically relevant bacteria.

Introduction

Sulopenem is a broad-spectrum, synthetic penem β-lactam antibiotic available in both intravenous (IV) and oral (as the prodrug sulopenem etzadroxil) formulations.[1][2] It demonstrates potent in vitro activity against a wide variety of Gram-negative, Gram-positive, and anaerobic bacteria, including many multidrug-resistant (MDR) strains.[3][4] The drug's mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[5] This guide summarizes the key quantitative data from initial in vitro studies, details the experimental protocols employed, and provides visualizations of its mechanism of action and resistance pathways.

Data Presentation: In Vitro Susceptibility of Sulopenem

The antibacterial efficacy of sulopenem has been evaluated against a large collection of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Activity against Enterobacterales

Sulopenem has demonstrated potent activity against Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs).

Table 1: In Vitro Activity of Sulopenem against Enterobacterales

OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli9830.030.03
Escherichia coli (ESBL-phenotype)-0.030.06
Klebsiella pneumoniae-0.030.12
Klebsiella pneumoniae (ESBL-phenotype)-0.061
Klebsiella oxytoca410.120.25
Proteus mirabilis-0.120.25
Citrobacter freundii species complex290.060.12
All Enterobacterales16470.030.25

Data sourced from multiple studies.[1][2][6][7]

Activity against Anaerobic Bacteria

Sulopenem exhibits broad-spectrum activity against a variety of anaerobic bacteria, which are often implicated in intra-abdominal infections.

Table 2: In Vitro Activity of Sulopenem against Anaerobic Isolates

OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Bacteroides fragilis--0.20
Gram-negative Anaerobes1250.120.25
All Anaerobes5590.121

Data sourced from multiple studies.[8][9][10][11]

Activity against Gram-Positive Bacteria

Sulopenem has shown activity against various Gram-positive organisms, although it is not active against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Table 3: In Vitro Activity of Sulopenem against Gram-Positive Bacteria

OrganismNo. of IsolatesMIC₈₀/MIC₉₀ (mg/L)
Methicillin-susceptible Staphylococcus aureus (MSSA)-0.20 (MIC₈₀)
Staphylococcus saprophyticus-0.25 (MIC₉₀)
Streptococcus pyogenes-≤0.013 (MIC₈₀)
Streptococcus pneumoniae-≤0.013 (MIC₈₀)
Enterococcus faecalis-12.5 (MIC₈₀)

Data sourced from multiple studies.[5][11]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized methodologies as described by the Clinical and Laboratory Standards Institute (CLSI).

Bacterial Isolates

Clinical isolates were collected from various medical centers, often as part of large surveillance programs like the SENTRY Antimicrobial Surveillance Program.[1][6][7] These isolates were typically obtained from patients with bloodstream, intra-abdominal, and urinary tract infections.[1][6]

Susceptibility Testing
  • Broth Microdilution: For aerobic bacteria, particularly Enterobacterales, the broth microdilution method was predominantly used according to CLSI document M07.[1][7][12] This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in microtiter plates, which are then inoculated with a standardized bacterial suspension. The MIC is determined as the lowest concentration that inhibits visible growth after incubation.

  • Agar Dilution: For anaerobic bacteria, the agar dilution method was employed as per CLSI document M11.[1][9][10] In this technique, the antimicrobial agent is incorporated into agar plates at various concentrations. The plates are then inoculated with the test organisms, and the MIC is read as the lowest concentration that prevents growth.

Quality Control

Quality control was performed using American Type Culture Collection (ATCC) reference strains to ensure the accuracy and reproducibility of the susceptibility testing results.[12]

Visualizations

The following diagrams illustrate the mechanism of action of sulopenem and the pathways leading to bacterial resistance.

Sulopenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Sulopenem_ext Sulopenem (extracellular) Porin Outer Membrane Porin Channel Sulopenem_ext->Porin Entry Sulopenem_int Sulopenem (periplasmic space) Porin->Sulopenem_int PBP Penicillin-Binding Proteins (PBPs) Sulopenem_int->PBP Binding & Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Cell_Lysis Cell Lysis & Death Peptidoglycan->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of Sulopenem.

Sulopenem_Resistance_Mechanisms cluster_resistance Resistance Mechanisms Sulopenem Sulopenem Carbapenemases Carbapenemase Production (e.g., KPC, NDM) Sulopenem->Carbapenemases Hydrolysis PBP_Alteration Alteration of PBPs (e.g., MRSA) Sulopenem->PBP_Alteration Reduced Binding Porin_Loss Reduced Porin Expression Sulopenem->Porin_Loss Decreased Uptake Efflux_Pumps Efflux Pump Overexpression Sulopenem->Efflux_Pumps Increased Efflux Reduced_Efficacy Reduced Antibacterial Efficacy Carbapenemases->Reduced_Efficacy PBP_Alteration->Reduced_Efficacy Porin_Loss->Reduced_Efficacy Efflux_Pumps->Reduced_Efficacy

Caption: Key mechanisms of resistance to Sulopenem.

Conclusion

Initial in vitro studies consistently demonstrate the potent and broad-spectrum antibacterial activity of sulopenem against a wide range of clinically important pathogens, including multidrug-resistant Enterobacterales and anaerobic bacteria.[1][6][9] Its efficacy against ESBL-producing strains is a particularly valuable attribute in the current landscape of antimicrobial resistance.[1][6] The data summarized in this guide provide a solid foundation for the continued clinical development and evaluation of sulopenem for the treatment of various infectious diseases. Further research is warranted to fully elucidate its role in clinical practice.

References

Foundational

An In-Depth Technical Guide on the Binding Affinity of Sulopenem to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals Introduction Sulopenem is a parenteral and orally available penem antibacterial agent with broad-spectrum activity against a variety of Gram-positive and Gr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem is a parenteral and orally available penem antibacterial agent with broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through covalent binding to penicillin-binding proteins (PBPs).[1] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The efficacy of Sulopenem is closely linked to its affinity for these target enzymes. This technical guide provides a comprehensive overview of the binding affinity of Sulopenem to various PBPs, details the experimental protocols used to determine these interactions, and presents visual representations of the underlying mechanisms and workflows.

Data Presentation: Sulopenem PBP Binding Affinity

The following tables summarize the known qualitative binding affinities of Sulopenem for PBPs in key bacterial species. This information is derived from comparative studies and microbiological assessments.

Table 1: Binding Affinity of Sulopenem to Escherichia coli PBPs

Penicillin-Binding Protein (PBP)Relative Binding AffinityComparative Notes
PBP 2HighestThe primary target of Sulopenem in E. coli. Affinity is reported to be much stronger than that of imipenem.[2]
PBP 1AHighStrong binding affinity.
PBP 1BHighStrong binding affinity.
PBP 4ModerateModerate binding affinity.
PBP 3LowerLower binding affinity compared to other key PBPs.
PBP 5/6LowestThe lowest binding affinity among the measured PBPs.

Table 2: Binding Affinity of Sulopenem to Staphylococcus aureus PBPs

Penicillin-Binding Protein (PBP)Relative Binding AffinityComparative Notes
PBP 1HighStronger affinity than imipenem.[2]
PBP 3HighStronger affinity than imipenem.[2]
Other PBPsHighSulopenem demonstrates stronger affinities than imipenem to all fractions of S. aureus PBPs.[2]

Experimental Protocols

The determination of the binding affinity of β-lactam antibiotics to PBPs is a critical step in their preclinical evaluation. The following are detailed methodologies for key experiments that can be employed to quantitatively assess the interaction of Sulopenem with bacterial PBPs.

Preparation of Bacterial Membranes Containing PBPs

Objective: To isolate bacterial membranes enriched with PBPs for use in binding assays.

Protocol:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in an appropriate broth medium to the mid-logarithmic phase of growth.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS) and lyse the cells. This can be achieved through methods such as sonication or French press.

  • Membrane Isolation: Centrifuge the cell lysate at a low speed to remove unbroken cells and large debris. The supernatant is then subjected to ultracentrifugation to pellet the bacterial membranes.

  • Washing and Storage: Wash the membrane pellet with buffer to remove cytosolic proteins. Resuspend the final membrane preparation in a storage buffer containing a cryoprotectant (e.g., glycerol) and store at -80°C until use.

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

Competitive Binding Assay for IC50 Determination

Objective: To determine the concentration of Sulopenem that inhibits 50% of the binding of a fluorescently labeled penicillin to PBPs (IC50).

Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the prepared bacterial membranes with varying concentrations of Sulopenem. Include a control with no Sulopenem.

  • Pre-incubation: Incubate the mixtures for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow Sulopenem to bind to the PBPs.

  • Addition of Fluorescent Probe: Add a fixed concentration of a fluorescently labeled penicillin, such as Bocillin™ FL (a fluorescent derivative of penicillin V), to each reaction.

  • Labeling Incubation: Incubate the reactions for a further period (e.g., 10 minutes) to allow the fluorescent probe to bind to the remaining available PBPs.

  • Termination of Reaction: Stop the reaction by adding a sample buffer (e.g., Laemmli buffer) and heating the samples.

  • SDS-PAGE: Separate the PBP-containing membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Detection: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band for each Sulopenem concentration. Plot the percentage of inhibition of fluorescent probe binding against the logarithm of the Sulopenem concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Determination of Acylation Efficiency (k2/K)

Objective: To measure the second-order rate constant for the acylation of a PBP by Sulopenem, which represents the efficiency of covalent bond formation.

Protocol:

This is a more advanced kinetic analysis that often involves stopped-flow techniques or time-course competition assays. A general approach using a competition format is described below:

  • Time-Course Competition: Set up reactions with bacterial membranes, a fixed concentration of Sulopenem, and a fixed concentration of a fluorescent probe.

  • Varying Incubation Times: Incubate the reactions for different periods.

  • Analysis: At each time point, stop the reaction and analyze the amount of fluorescently labeled PBP by SDS-PAGE and fluorescence scanning.

  • Kinetic Modeling: The rate of loss of fluorescent signal in the presence of Sulopenem is used to calculate the pseudo-first-order rate constant. By performing this at different concentrations of Sulopenem, the second-order rate constant (k2/K) can be determined through kinetic modeling.[3]

Mandatory Visualizations

Mechanism of PBP Inhibition by Sulopenem

PBP_Inhibition cluster_0 Bacterial Cell PBP Penicillin-Binding Protein (PBP) NonCovalent Non-covalent Michaelis Complex PBP->NonCovalent Sulopenem Sulopenem Sulopenem->NonCovalent Reversible Binding AcylEnzyme Stable Covalent Acyl-Enzyme Adduct NonCovalent->AcylEnzyme Acylation (Covalent Bond Formation) Inhibition Inhibition of Peptidoglycan Synthesis AcylEnzyme->Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis

Caption: Mechanism of PBP inhibition by Sulopenem.

Experimental Workflow for PBP Binding Affinity Assay

PBP_Workflow cluster_workflow Workflow for Determining PBP Binding Affinity (IC50) Start Start: Bacterial Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis MembranePrep Membrane Isolation (Ultracentrifugation) Lysis->MembranePrep CompeteAssay Competitive Binding Assay: Membranes + Sulopenem + Fluorescent Penicillin MembranePrep->CompeteAssay SDSPAGE SDS-PAGE Separation CompeteAssay->SDSPAGE Imaging Fluorescence Imaging SDSPAGE->Imaging Analysis Data Analysis: Quantification & Curve Fitting Imaging->Analysis Result Result: IC50 Value Analysis->Result

Caption: Experimental workflow for determining PBP binding affinity.

References

Exploratory

Sulopenem: A Technical Guide to its Stability Against Beta-Lactamase Enzymes

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the stability of sulopenem, a novel penem antibacterial agent, against a wide array of beta-lactamase enzymes. Sulope...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability of sulopenem, a novel penem antibacterial agent, against a wide array of beta-lactamase enzymes. Sulopenem, available in both intravenous and oral formulations, has demonstrated potent activity against many multidrug-resistant Gram-negative bacteria, positioning it as a critical agent in the face of rising antimicrobial resistance.[1] This document provides a comprehensive overview of its stability profile, detailed experimental methodologies for its assessment, and quantitative data to support its potential clinical applications.

Introduction to Sulopenem and Beta-Lactamase-Mediated Resistance

Sulopenem is a thio-penem beta-lactam antibiotic that exerts its bactericidal action by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2] A significant challenge to the efficacy of beta-lactam antibiotics is the production of beta-lactamase enzymes by bacteria, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. The stability of a beta-lactam antibiotic in the presence of these enzymes is a crucial determinant of its clinical utility.

Beta-lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D are serine beta-lactamases, while class B enzymes are metallo-beta-lactamases that require zinc for their activity.

Sulopenem's Stability Profile: An Overview

Sulopenem has been shown to be stable against hydrolysis by many common beta-lactamases, including Ambler Class A Extended-Spectrum Beta-Lactamases (ESBLs) and Class C AmpC cephalosporinases.[3] This stability is a key feature that allows sulopenem to retain activity against many Enterobacterales that are resistant to penicillins, cephalosporins, and other beta-lactam agents.

However, like many carbapenems, sulopenem is susceptible to hydrolysis by carbapenemase enzymes. This includes Class A carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC), Class D carbapenemases like oxacillinase-48 (OXA-48), and Class B metallo-beta-lactamases (MBLs) such as New Delhi metallo-beta-lactamase (NDM).[2]

Quantitative Analysis of Sulopenem Activity

The following tables summarize the in vitro activity of sulopenem against a variety of beta-lactamase-producing bacterial isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Note: Specific kinetic parameters (kcat/Km) for the hydrolysis of sulopenem by purified beta-lactamase enzymes are not widely available in the public domain. The data presented here is based on whole-organism susceptibility testing.

Table 1: In Vitro Activity of Sulopenem against ESBL- and AmpC-Producing Enterobacterales

OrganismBeta-Lactamase PhenotypeSulopenem MIC50 (µg/mL)Sulopenem MIC90 (µg/mL)
Escherichia coliESBL-positive0.030.06
Klebsiella pneumoniaeESBL-positive0.061
Enterobacter cloacaeAmpC-producing0.120.5
Citrobacter freundiiAmpC-producing0.060.12

Data compiled from multiple in vitro surveillance studies.[3]

Table 2: In Vitro Activity of Sulopenem against Carbapenemase-Producing Enterobacterales

OrganismCarbapenemase TypeSulopenem MIC50 (µg/mL)Sulopenem MIC90 (µg/mL)
Klebsiella pneumoniaeKPC>8>8
Klebsiella pneumoniaeNDM>8>8
Klebsiella pneumoniaeOXA-482>8
Escherichia coliNDM>8>8

Data indicates reduced activity of sulopenem against isolates producing carbapenemases.

Experimental Protocols

This section details the methodologies used to assess the stability and activity of sulopenem against beta-lactamase-producing organisms.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of sulopenem is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates. Colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Sulopenem is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of sulopenem that completely inhibits visible growth of the organism.

Beta-Lactamase Hydrolysis Assay (Spectrophotometric Method)

This protocol describes a general method for determining the kinetic parameters (kcat and Km) of beta-lactamase-mediated hydrolysis of sulopenem. This method is based on monitoring the decrease in absorbance of the beta-lactam as it is hydrolyzed.

Materials:

  • Purified beta-lactamase enzyme (e.g., KPC-2, NDM-1, OXA-48)

  • Sulopenem analytical standard

  • Phosphate buffer (pH 7.0)

  • UV-Vis spectrophotometer

Protocol:

  • Enzyme Purification: Beta-lactamase enzymes are expressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques such as affinity and ion-exchange chromatography.

  • Determination of Molar Extinction Coefficient: The molar extinction coefficient of sulopenem at its wavelength of maximum absorbance (λmax) is determined by measuring the absorbance of solutions of known concentrations.

  • Kinetic Measurements:

    • Reactions are initiated by adding a small volume of the purified enzyme to a solution of sulopenem in phosphate buffer at a constant temperature (e.g., 25°C).

    • The hydrolysis of sulopenem is monitored by continuously measuring the decrease in absorbance at its λmax using the spectrophotometer.

    • Initial velocities (v₀) are determined from the linear portion of the reaction progress curves at various substrate (sulopenem) concentrations.

  • Data Analysis:

    • The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

    • The turnover number (kcat) is calculated from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

    • The catalytic efficiency (kcat/Km) is then calculated to provide a measure of the enzyme's ability to hydrolyze sulopenem.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important concepts related to beta-lactamase classification and the experimental workflow for assessing sulopenem's stability.

Beta_Lactamase_Classification cluster_Ambler Ambler Classification Class A Class A Class B Class B Class C Class C Class D Class D Beta-Lactamases Beta-Lactamases Beta-Lactamases->Class A Serine-based (e.g., KPC, ESBLs) Beta-Lactamases->Class B Metallo- (Zinc-dependent) (e.g., NDM, VIM, IMP) Beta-Lactamases->Class C Serine-based (e.g., AmpC) Beta-Lactamases->Class D Serine-based (e.g., OXA-48)

Caption: Ambler classification of beta-lactamase enzymes.

Hydrolysis_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Purify Enzyme Purify Enzyme Mix Reagents Mix Reagents Purify Enzyme->Mix Reagents Prepare Sulopenem Solutions Prepare Sulopenem Solutions Prepare Sulopenem Solutions->Mix Reagents Prepare Buffer Prepare Buffer Prepare Buffer->Mix Reagents Spectrophotometric Monitoring Spectrophotometric Monitoring Mix Reagents->Spectrophotometric Monitoring Calculate Initial Velocity Calculate Initial Velocity Spectrophotometric Monitoring->Calculate Initial Velocity Michaelis-Menten Plot Michaelis-Menten Plot Calculate Initial Velocity->Michaelis-Menten Plot Determine kcat and Km Determine kcat and Km Michaelis-Menten Plot->Determine kcat and Km

Caption: Experimental workflow for beta-lactamase hydrolysis assay.

Conclusion

Sulopenem demonstrates a promising stability profile against many clinically relevant beta-lactamases, particularly ESBLs and AmpC enzymes. This stability, combined with its potent intrinsic activity, makes it a valuable agent for the treatment of infections caused by multidrug-resistant Enterobacterales. However, its susceptibility to carbapenemases highlights the need for continued surveillance and the development of beta-lactamase inhibitors to be used in combination with sulopenem to broaden its spectrum of activity against the most resistant pathogens. The experimental protocols detailed in this guide provide a framework for the continued evaluation of sulopenem and other novel beta-lactam agents against the evolving landscape of beta-lactamase-mediated resistance.

References

Protocols & Analytical Methods

Method

Determining Sulopenem MIC: A Detailed Broth Microdilution Protocol

Application Note For Researchers, Scientists, and Drug Development Professionals Introduction Sulopenem is a novel thiopenem β-lactam antibiotic with broad-spectrum activity against many Gram-negative and Gram-positive b...

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem is a novel thiopenem β-lactam antibiotic with broad-spectrum activity against many Gram-negative and Gram-positive bacteria, including those producing extended-spectrum β-lactamases (ESBLs). Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for surveillance studies, clinical trial evaluations, and in-depth research on its antibacterial properties. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard technique for quantitative MIC determination. This document provides a detailed protocol for performing broth microdilution to determine the MIC of Sulopenem, aimed at ensuring accurate and reproducible results.

Core Principles of Broth Microdilution for MIC Determination

The broth microdilution method involves challenging a standardized bacterial inoculum with serially diluted concentrations of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a defined incubation period. This method is performed in a 96-well microtiter plate format, allowing for the efficient testing of multiple isolates and antimicrobial agents simultaneously. Adherence to standardized procedures, including the use of appropriate growth media, correct inoculum preparation, and established quality control measures, is paramount for obtaining reliable data.

Quantitative Data Summary

The following tables summarize key quantitative data for Sulopenem MIC determination.

Table 1: CLSI-Approved Quality Control Range for Sulopenem

Quality Control StrainATCC NumberMIC Range (µg/mL)
Escherichia coli259220.015 - 0.06[1]

Note: As of the latest CLSI documentation, the definitive MIC quality control ranges for Sulopenem against other standard QC strains such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Pseudomonas aeruginosa ATCC 27853 have not been formally established. Studies have indicated that Sulopenem has limited to no activity against E. faecalis and P. aeruginosa[2][3].

Table 2: Proposed CLSI Interpretive Criteria for Sulopenem against Enterobacterales

InterpretationMIC (µg/mL)
Susceptible (S)≤0.5[4][5]
Intermediate (I)1[4][5]
Resistant (R)≥2[4][5]

Table 3: Sulopenem MIC50 and MIC90 Data against Selected Pathogens

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli12480.030.06
Klebsiella pneumoniae-0.030.06
Proteus mirabilis880.120.25
Staphylococcus aureus (MSSA)290.060.25

Data extracted from the CANWARD surveillance study (2014-2021)[2].

Experimental Protocols

This section provides a detailed, step-by-step methodology for determining the MIC of Sulopenem using the broth microdilution method in accordance with CLSI guidelines (M07 and M100).

Materials and Reagents
  • Sulopenem analytical powder

  • Appropriate solvent for Sulopenem (as specified by the manufacturer)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel precision pipettes with sterile tips

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or sterile broth for inoculum preparation

  • Bacterial cultures (test isolates and QC strains) grown on non-selective agar plates for 18-24 hours

  • Spectrophotometer or turbidimeter

  • Vortex mixer

  • Incubator (35 ± 2 °C, ambient air)

Preparation of Sulopenem Stock Solution
  • Calculate the amount of Sulopenem powder needed: Use the manufacturer's provided potency to accurately weigh the required amount of Sulopenem powder to prepare a high-concentration stock solution (e.g., 1000 µg/mL).

  • Dissolve the powder: Aseptically dissolve the weighed Sulopenem powder in the recommended sterile solvent. Ensure complete dissolution.

  • Sterilization: If the solvent is not sterile, the stock solution should be sterilized by filtration through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution into sterile cryovials and store at -70°C or as recommended by the manufacturer until use. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions and Microtiter Plates
  • Thaw the stock solution: On the day of the assay, thaw an aliquot of the Sulopenem stock solution at room temperature.

  • Prepare intermediate dilutions: Perform serial dilutions of the stock solution in CAMHB to create working solutions that will be used to prepare the final concentrations in the microtiter plate.

  • Prepare the microtiter plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration Sulopenem working solution to the wells in the first column, resulting in a total volume of 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL). Discard 50 µL from the last column of dilutions.

    • The final volume in each well after this step will be 50 µL.

    • Include a growth control well (containing only CAMHB, no antibiotic) and a sterility control well (containing only uninoculated CAMHB).

Inoculum Preparation and Standardization
  • Bacterial culture: From an 18-24 hour culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Prepare bacterial suspension: Suspend the colonies in sterile saline or broth.

  • Adjust turbidity: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Final inoculum dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration in the microtiter plate wells of approximately 5 x 10⁵ CFU/mL. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the final inoculum volume.

Inoculation of Microtiter Plates
  • Inoculate wells: Add 50 µL of the final standardized bacterial inoculum to each well of the prepared microtiter plate (except the sterility control well). This will bring the final volume in each well to 100 µL and dilute the antibiotic concentration to the final desired level.

  • Quality Control: Ensure that plates are inoculated within 30 minutes of preparing the final inoculum suspension.

Incubation
  • Incubate plates: Stack the microtiter plates (no more than three high to ensure even heating) and incubate at 35 ± 2 °C in ambient air for 16-20 hours.

Reading and Interpreting Results
  • Visual inspection: After incubation, place the microtiter plate on a reading stand or a dark, non-reflective surface to determine the MIC.

  • Determine the MIC: The MIC is the lowest concentration of Sulopenem at which there is no visible growth (i.e., the first clear well). A small, faint button of cells at the bottom of the well should be disregarded.

  • Check controls:

    • The growth control well should show distinct turbidity.

    • The sterility control well should remain clear.

    • The MIC for the quality control strain must fall within the established acceptable range (see Table 1). If the QC result is out of range, the test results are considered invalid and must be repeated.

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase stock Prepare Sulopenem Stock Solution plate_prep Prepare Serial Dilutions of Sulopenem in 96-Well Plate stock->plate_prep media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->plate_prep inoculum_prep Prepare and Standardize Bacterial Inoculum to 0.5 McFarland inoculation Inoculate Plate with Standardized Bacteria (Final Conc. ~5x10^5 CFU/mL) inoculum_prep->inoculation plate_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results qc_check Validate with QC Strain Results read_results->qc_check interpretation Interpret MIC based on CLSI Breakpoints qc_check->interpretation

Caption: Workflow for Sulopenem MIC determination via broth microdilution.

References

Application

Application Notes: Designing Time-Kill Kinetics Assays for Sulopenem against Escherichia coli

1. Introduction Sulopenem is a novel penem β-lactam antibiotic available in both intravenous and oral formulations.[1][2] It demonstrates broad-spectrum activity against many multidrug-resistant (MDR) Gram-negative bacte...

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Sulopenem is a novel penem β-lactam antibiotic available in both intravenous and oral formulations.[1][2] It demonstrates broad-spectrum activity against many multidrug-resistant (MDR) Gram-negative bacteria, including Escherichia coli, a common cause of urinary tract infections (UTIs) and intra-abdominal infections.[1][2][3] Sulopenem's efficacy extends to challenging phenotypes such as extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant E. coli.[1][4] The oral formulation, sulopenem etzadroxil in combination with probenecid (Orlynvah™), received FDA approval in late 2024 for treating uncomplicated UTIs in adult women with limited or no alternative oral treatment options.[5][6][7]

Time-kill kinetics assays are a fundamental in vitro pharmacodynamic tool used to characterize the antimicrobial activity of a drug over time.[8] These assays provide critical information on the rate and extent of bacterial killing, helping to classify an agent as either bactericidal (causing irreversible cell death) or bacteriostatic (inhibiting growth).[8][9] For sulopenem, these studies are essential to understand its concentration-dependent killing effects and to support the optimization of dosing regimens against susceptible and resistant E. coli strains.[10][11]

2. Mechanism of Action of Sulopenem against E. coli

Sulopenem, like other β-lactam antibiotics, exerts its antibacterial effect by disrupting the synthesis of the bacterial cell wall.[12] In Gram-negative bacteria such as E. coli, this process involves several key steps. Sulopenem first traverses the outer membrane, likely through porin channels, to reach the periplasmic space.[1] Once in the periplasm, it covalently binds to the active serine residues of essential Penicillin-Binding Proteins (PBPs).[1] This acylation inactivates the PBPs, preventing their crucial role in the final transpeptidation step of peptidoglycan synthesis. The inhibition of peptidoglycan cross-linking compromises the structural integrity of the cell wall, ultimately leading to cell lysis and bacterial death.

Sulopenem_Mechanism Sulopenem Mechanism of Action against E. coli cluster_outside Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_synthesis Sulopenem Sulopenem Porin Porin Channel Sulopenem->Porin Diffusion Sulopenem_peri Sulopenem Porin->Sulopenem_peri PBP Penicillin-Binding Proteins (PBPs) Sulopenem_peri->PBP Binding & Inhibition Synthesis Peptidoglycan Synthesis PBP->Synthesis Catalyzes Integrity Cell Wall Integrity Synthesis->Integrity Lysis Cell Lysis & Bacterial Death Integrity->Lysis Loss of integrity leads to

Sulopenem's mechanism of action against E. coli.

Protocols for Time-Kill Kinetics Assays

1. Application Notes & Key Considerations

  • Objective: To quantify the in vitro bactericidal or bacteriostatic activity of sulopenem against selected strains of E. coli over a 24-hour period.

  • Strain Selection: Include a quality control strain (e.g., E. coli ATCC 25922) and a panel of recent clinical isolates. It is highly recommended to include isolates with defined resistance mechanisms (e.g., ESBL-producing, AmpC-producing, or fluoroquinolone-resistant strains) to assess sulopenem's efficacy against relevant resistant phenotypes.[1]

  • MIC Determination: Prior to the time-kill assay, the Minimum Inhibitory Concentration (MIC) of sulopenem for each test isolate must be accurately determined using a reference method, such as broth microdilution, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Sulopenem Concentrations: The assay should include a growth control (no antibiotic) and several concentrations of sulopenem, typically multiples of the predetermined MIC. A standard panel includes 0.5x, 1x, 2x, 4x, and 8x MIC. Previous studies have shown sulopenem to be bactericidal at 8x MIC.[10][13]

  • Starting Inoculum: The initial bacterial concentration is critical. The final inoculum in the test tubes should be standardized to approximately 5 x 10⁵ CFU/mL.[14] This density is low enough to allow for the observation of logarithmic growth in the control tube but high enough for accurate quantification of killing over several logs.

  • Sampling Time Points: Viable counts should be determined at multiple time points to construct the kinetic curve. Standard time points include 0, 2, 4, 8, and 24 hours. Shorter intervals (e.g., 0.5 and 1 hour) can be included to capture rapid initial killing.[14]

  • Interpretation of Results:

    • Bactericidal Activity: Defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial (0 hour) inoculum count at a specific time point.[8]

    • Bacteriostatic Activity: Defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum count, with the bacterial count often remaining stable or showing minimal decline.

2. Detailed Experimental Protocol

2.1 Materials and Reagents

  • Sulopenem analytical powder

  • E. coli isolates (QC strains and clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile 0.9% saline solution

  • Sterile culture tubes and flasks

  • Sterile pipettes and pipette tips

  • Spectrophotometer

  • Shaking incubator set to 35-37°C

  • Spiral plater or materials for manual spread plating

  • Colony counter

2.2 Preparation of Solutions and Inoculum

  • Sulopenem Stock Solution: Prepare a stock solution of sulopenem in a suitable solvent (as per manufacturer's instructions) at a concentration at least 10-fold higher than the highest concentration to be tested. Sterilize by filtration.

  • Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the E. coli strain. b. Inoculate the colonies into a tube of CAMHB. c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard. d. Dilute this suspension in fresh, pre-warmed CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. This will be the final inoculum density in the assay tubes. A preliminary experiment to correlate absorbance (OD₆₀₀) with CFU/mL for each strain is recommended for accuracy.

2.3 Time-Kill Assay Procedure

  • Assay Setup: For each E. coli strain, label a set of sterile tubes corresponding to each sulopenem concentration (e.g., Growth Control, 0.5x MIC, 1x MIC, 4x MIC, 8x MIC).

  • Antibiotic Addition: Add the appropriate volume of the sulopenem stock solution or diluent (for the growth control) to each tube to achieve the desired final concentrations after the addition of the bacterial inoculum.

  • Inoculation: Add the standardized bacterial inoculum to each tube. The final volume in each tube should be consistent (e.g., 10 mL).

  • Time Zero (T=0) Sampling: Immediately after inoculation, vortex each tube gently and remove an aliquot (e.g., 100 µL) for the 0-hour time point.

  • Incubation: Place all tubes in a shaking incubator at 37°C.

  • Subsequent Sampling: At each subsequent time point (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each tube for bacterial enumeration.

  • Viable Cell Counting: a. For each aliquot, perform 10-fold serial dilutions in sterile saline. b. Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. If antibiotic carryover is a concern, centrifugation and resuspension of the pellet in saline may be necessary before plating. c. Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: After incubation, count the number of colonies on plates that yield 30-300 colonies. Calculate the CFU/mL for each time point and concentration.

TK_Workflow Time-Kill Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Grow E. coli to log-phase A3 Standardize inoculum to ~5 x 10^5 CFU/mL A1->A3 A2 Determine MIC of Sulopenem for the E. coli strain A4 Prepare Sulopenem dilutions (e.g., 0x, 1x, 4x, 8x MIC) A2->A4 B1 Inoculate tubes containing Sulopenem dilutions A3->B1 A4->B1 B2 Incubate at 37°C with agitation B1->B2 B3 Sample at time points (0, 2, 4, 8, 24h) B2->B3 Repeat for each time point C1 Perform 10-fold serial dilutions B3->C1 C2 Plate dilutions onto agar C1->C2 C3 Incubate plates 18-24h at 37°C C2->C3 C4 Count colonies (CFU) on plates C3->C4 C5 Calculate log10 CFU/mL and plot vs. time C4->C5

Workflow for the time-kill kinetics assay.

3. Data Presentation and Analysis

The results of the time-kill assay should be presented in both tabular and graphical formats. Raw colony counts are converted to CFU/mL and then transformed to log₁₀ CFU/mL.

3.1 Data Calculation

  • CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

  • The lower limit of detection is determined by the count from the most concentrated sample plated (e.g., 1 colony from a 10⁻¹ dilution of 0.1 mL plated = 100 CFU/mL or 2.0 log₁₀ CFU/mL).

3.2 Example Data Table

The final data should be summarized in a table for clear comparison of sulopenem's activity at different concentrations over time.

Time (hours)Growth Control (log₁₀ CFU/mL)Sulopenem 1x MIC (log₁₀ CFU/mL)Sulopenem 4x MIC (log₁₀ CFU/mL)Sulopenem 8x MIC (log₁₀ CFU/mL)
05.725.715.735.72
26.855.154.313.98
48.014.563.102.54
89.123.98<2.00<2.00
249.353.55<2.00<2.00

3.3 Graphical Representation

Plot the mean log₁₀ CFU/mL (y-axis) versus time (x-axis) for each concentration. This visual representation, known as a time-kill curve, provides an immediate understanding of the drug's effect. Include a horizontal line at 3-log₁₀ below the starting inoculum to easily identify bactericidal activity.

References

Method

Laboratory methods for testing Sulopenem synergy with other antibiotics

These comprehensive guidelines are designed for researchers, scientists, and drug development professionals to assess the synergistic potential of sulopenem with other antimicrobial agents. The following sections detail...

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive guidelines are designed for researchers, scientists, and drug development professionals to assess the synergistic potential of sulopenem with other antimicrobial agents. The following sections detail the theoretical basis, experimental protocols, data interpretation, and visualization of workflows for key synergy testing methods.

Introduction to Sulopenem and Synergy Testing

Sulopenem is a penem antibiotic available in both intravenous and oral formulations, demonstrating broad-spectrum activity against many multidrug-resistant Gram-negative bacteria.[1][2][3] Like other β-lactam antibiotics, sulopenem's bactericidal action stems from the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2][4] In Escherichia coli, it shows a high affinity for PBP2.[4] Given the rise of antibiotic resistance, combination therapy is a crucial strategy to enhance efficacy, broaden spectrum, and reduce the emergence of resistant strains. Synergy testing is therefore vital to identify antibiotic combinations that are more effective than the individual agents alone.

The primary laboratory methods to evaluate antibiotic synergy are the checkerboard assay, the time-kill curve analysis, and the E-test synergy assay. These methods quantify the interaction between two antimicrobial agents, which can be synergistic, additive (indifferent), or antagonistic.

Checkerboard Assay

The checkerboard assay is a common in vitro method to determine the synergistic, indifferent, or antagonistic effects of antibiotic combinations. It involves testing serial dilutions of two antibiotics, both alone and in all possible combinations, against a standardized bacterial inoculum.

Experimental Protocol

a. Materials:

  • Sulopenem analytical standard

  • Second antibiotic of interest

  • Appropriate bacterial strains (e.g., multidrug-resistant E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

b. Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • Prepare stock solutions of sulopenem and the comparator antibiotic in a suitable solvent.

    • In a 96-well plate, create serial twofold dilutions of sulopenem along the y-axis (e.g., rows A-G) and the second antibiotic along the x-axis (e.g., columns 1-10).

    • Row H should contain only the dilutions of the second antibiotic (growth control for this drug), and column 11 should contain only the dilutions of sulopenem (growth control for this drug). Column 12 should serve as the growth control with no antibiotics.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

c. Data Analysis and Interpretation: The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

  • FIC of Drug A (FICA) = MIC of Drug A in combination / MIC of Drug A alone

  • FIC of Drug B (FICB) = MIC of Drug B in combination / MIC of Drug B alone

  • FICI = FICA + FICB

The FICI is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Indifference (Additive): 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Data Presentation

Table 1: Checkerboard Assay Results for Sulopenem Combinations

Bacterial StrainComparator AntibioticSulopenem MIC Alone (µg/mL)Comparator MIC Alone (µg/mL)Sulopenem MIC in Combination (µg/mL)Comparator MIC in Combination (µg/mL)FICIInterpretation
E. coli ATCC 35218Trimethoprim-sulfamethoxazole0.120.50.030.1250.38Synergy[3]
E. coli 937054Trimethoprim-sulfamethoxazole0.12>640.06160.5Synergy[3]
K. pneumoniae 396798Gentamicin0.0610.030.250.5Synergy[3]
E. coli ATCC 25922Ciprofloxacin0.0150.008-->0.5 to ≤4Indifference[5][6]
K. pneumoniae ATCC 700603Levofloxacin0.120.06-->0.5 to ≤4Indifference[5][6]

Note: The majority of checkerboard combinations of sulopenem with other agents have shown indifference.[5][6][7][8] No instances of antagonism have been observed in the cited studies.[5][6][7][8]

Experimental Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Bacterial Strain Selection inoculum Inoculum Preparation (0.5 McFarland) start->inoculum dilution Antibiotic Serial Dilutions inoculum->dilution plate Plate Inoculation dilution->plate incubation Incubation (18-24h, 37°C) plate->incubation read_mic Read MICs incubation->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Indifference, Antagonism) calc_fici->interpret

Checkerboard Assay Workflow

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time. This method is particularly useful for confirming synergistic interactions observed in checkerboard assays.

Experimental Protocol

a. Materials:

  • Sulopenem analytical standard

  • Second antibiotic of interest

  • Bacterial strains

  • CAMHB

  • Culture tubes or flasks

  • Spectrophotometer

  • Plate counter

b. Procedure:

  • Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Assay Setup: Prepare culture tubes with the following conditions:

    • Growth control (no antibiotic)

    • Sulopenem alone (at concentrations such as 0.5x, 1x, 2x, 4x, and 8x MIC)

    • Second antibiotic alone (at its MIC or a clinically relevant concentration)

    • Combination of sulopenem and the second antibiotic (at their respective MICs or sub-MIC concentrations)

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Incubation: Incubate the plates for 18-24 hours at 37°C and count the colonies.

c. Data Analysis and Interpretation:

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

  • Indifference: A < 2 log10 but > 1 log10 change in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.

  • Bactericidal activity: A ≥ 3 log10 (99.9%) reduction in the initial inoculum count.[5][7]

Data Presentation

Table 2: Time-Kill Assay Results for Sulopenem

Bacterial StrainSulopenem ConcentrationTime to Bactericidal Activity (≥3 log10 reduction)
E. coli ATCC 352182x MIC24 hours[5]
E. coli 9370544x MIC24 hours[5]
K. pneumoniae 3967982x MIC24 hours[5]
All tested strains8x MICWithin 8 to 24 hours[5][7][8]

Note: Sulopenem has demonstrated bactericidal activity in all time-kill assays at 8x the baseline MIC after 24 hours of incubation.[5][7][8]

Experimental Workflow

TimeKill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Bacterial Strain Selection inoculum Inoculum Preparation (~5x10^5 CFU/mL) start->inoculum tubes Prepare Test Tubes (Controls, Single Agents, Combination) inoculum->tubes incubation Incubation with Shaking tubes->incubation sampling Sampling at Time Points (0, 2, 4, 6, 8, 24h) incubation->sampling plating Serial Dilution & Plating sampling->plating counting Colony Counting (CFU/mL) plating->counting plotting Plot log10 CFU/mL vs. Time counting->plotting interpretation Interpret Synergy/Indifference/Antagonism plotting->interpretation

Time-Kill Assay Workflow

E-test Synergy Assay

The E-test (epsilometer test) synergy assay is a technically simpler method that can provide a qualitative and semi-quantitative assessment of antibiotic synergy.

Experimental Protocol

a. Materials:

  • Sulopenem E-test strips (if commercially available) or filter paper strips impregnated with a known concentration of sulopenem.

  • E-test strips for the second antibiotic.

  • Bacterial strains.

  • Mueller-Hinton Agar (MHA) plates.

b. Procedure:

  • Inoculum Preparation: Prepare a bacterial lawn by swabbing a 0.5 McFarland standardized inoculum onto the surface of an MHA plate.

  • E-test Strip Application:

    • Place an E-test strip of the first antibiotic on the agar surface.

    • Place the E-test strip of the second antibiotic at a 90-degree angle to the first strip, with the intersection at their respective MIC values.

    • Alternatively, place the strips parallel to each other at a distance that is the sum of their MICs.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

c. Data Analysis and Interpretation:

  • Examine the inhibition zones around the strips.

  • Synergy: A bridging or enhanced zone of inhibition between the two strips.

  • Indifference: The inhibition zones are not altered.

  • Antagonism: A reduced zone of inhibition at the intersection of the strips.

  • The FICI can also be calculated using the MIC values read from the intersection point of the zones of inhibition.

Mechanism of Synergy

While specific signaling pathways for sulopenem synergy are not extensively detailed in the current literature, the principle of synergistic action often relies on the complementary mechanisms of action of the combined antibiotics. Sulopenem inhibits cell wall synthesis. A synergistic effect can be achieved by combining it with an antibiotic that targets a different essential bacterial process, such as protein synthesis (e.g., aminoglycosides like gentamicin) or nucleic acid synthesis (e.g., folate synthesis inhibitors like trimethoprim-sulfamethoxazole).

Synergy_Mechanism cluster_sulopenem Sulopenem Action cluster_partner Partner Antibiotic Action cluster_effect Combined Effect sulopenem Sulopenem pbp Penicillin-Binding Proteins (PBPs) sulopenem->pbp binds to cell_wall Cell Wall Synthesis pbp->cell_wall inhibits synergy Synergistic Effect cell_wall->synergy partner Partner Antibiotic (e.g., Aminoglycoside) ribosome Ribosome partner->ribosome binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis inhibits protein_synthesis->synergy bacterial_death Enhanced Bacterial Death synergy->bacterial_death

Hypothetical Synergy Mechanism

References

Technical Notes & Optimization

Troubleshooting

Sulopenem Stability and Degradation in Aqueous Solutions: A Technical Support Resource

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of sulopenem i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of sulopenem in aqueous solutions. The information is intended to assist researchers in designing and executing experiments, interpreting data, and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of sulopenem in aqueous solutions?

Sulopenem, a penem antibacterial, is susceptible to degradation in aqueous environments. The stability is primarily influenced by pH, temperature, and the presence of oxidizing agents. Like other β-lactam antibiotics, the core β-lactam ring in sulopenem is prone to hydrolysis.

Q2: What is the main degradation pathway for sulopenem in aqueous solutions?

The principal degradation pathway for sulopenem and other penem antibiotics in aqueous solutions is the hydrolysis of the β-lactam ring. This process leads to the opening of the four-membered ring, rendering the antibiotic inactive. The exact degradation products of sulopenem have not been extensively detailed in publicly available literature, but studies on analogous carbapenem antibiotics have identified products resulting from hydrolysis, dimerization, and other reactions. For instance, hydrolysis of the β-lactam ring is a primary transformation reaction for many β-lactam antibiotics[1].

Q3: How does the stability of the prodrug, sulopenem etzadroxil, compare to sulopenem?

Sulopenem etzadroxil is a prodrug designed to improve the oral bioavailability of sulopenem. It is hydrolyzed by intestinal esterases to release the active sulopenem moiety.[2][3] Forced degradation studies on sulopenem etzadroxil have shown it to be susceptible to degradation under various stress conditions, including thermal, hydrolytic, and oxidative stress.[4]

Troubleshooting Guide for Sulopenem Stability Studies

This guide addresses common issues encountered during the experimental analysis of sulopenem stability, particularly using High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary Silanol Interactions: Residual silanol groups on the HPLC column can interact with the analyte, causing peak tailing. - Mobile Phase pH: If the mobile phase pH is close to the pKa of sulopenem, it can exist in both ionized and non-ionized forms, leading to peak distortion. - Column Overload: Injecting too concentrated a sample can lead to peak fronting.- Use a modern, end-capped HPLC column to minimize silanol interactions. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Reduce the injection volume or dilute the sample.
Split Peaks - Co-eluting Impurities or Degradants: A peak may appear split if an impurity or degradation product has a very similar retention time to the main analyte. - Injector Issues: Problems with the injector rotor seal can cause sample to be introduced in two slugs. - Column Void: A void at the head of the column can cause the sample band to split.- Optimize the mobile phase composition or gradient to improve the resolution between sulopenem and any closely eluting peaks. - Inspect and replace the injector rotor seal if necessary. - Replace the column if a void is suspected.
Inconsistent Retention Times - Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to shifts in retention time. - Temperature Variations: Changes in ambient temperature can affect retention times, especially if a column oven is not used. - Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.- Ensure the mobile phase is thoroughly mixed and degassed. - Use a column oven to maintain a constant temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.
Loss of Sensitivity/No Peak - Sample Degradation: Sulopenem may have degraded in the sample vial before injection. - Detector Malfunction: The detector lamp may be failing or set to an incorrect wavelength. - Leak in the System: A leak in the HPLC system can prevent the sample from reaching the detector.- Prepare fresh samples and keep them in a controlled environment (e.g., cooled autosampler). - Check the detector's diagnostic parameters and ensure the wavelength is appropriate for sulopenem. - Perform a system pressure test to check for leaks.

Quantitative Data Summary

The following table summarizes the forced degradation data for sulopenem etzadroxil, the prodrug of sulopenem. These studies highlight the conditions under which the prodrug is most susceptible to degradation.

Stress ConditionReagent/ConditionDurationDegradation (%)
Thermal 105°C6 hours14.0
Hydrolytic HPLC-grade waterNot specified12.9
Oxidative 10% H₂O₂Not specified11.9
Acidic 1N HClNot specified3.3
Photolytic Photo-stability conditions6 hours3.7
Alkaline 1N NaOHNot specified2.4
Reductive Sodium bisulfiteNot specified4.1

Data sourced from a comprehensive RP-HPLC analysis of sulopenem etzadroxil and probenecid.[4]

Experimental Protocols

Forced Degradation Study of Sulopenem Etzadroxil

This protocol outlines a general procedure for conducting forced degradation studies on sulopenem etzadroxil to assess its stability under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of sulopenem etzadroxil in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration.

2. Stress Conditions:

  • Acid Degradation: Treat the stock solution with 1N HCl and heat at a controlled temperature (e.g., 60°C) for a specified duration. Neutralize the solution with 1N NaOH before analysis.

  • Alkaline Degradation: Treat the stock solution with 1N NaOH and heat at a controlled temperature for a specified duration. Neutralize the solution with 1N HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 10%) at room temperature for a specified duration.

  • Thermal Degradation: Expose a solid sample of sulopenem etzadroxil to a high temperature (e.g., 105°C) in a hot air oven for a specified duration. Dissolve the stressed sample in the solvent for analysis.

  • Photolytic Degradation: Expose a solution of sulopenem etzadroxil to UV light in a photostability chamber for a specified duration.

  • Hydrolytic Degradation: Reflux the stock solution in HPLC-grade water at a controlled temperature for a specified duration.

3. Sample Analysis:

  • After the specified stress period, dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

RP-HPLC Method for Sulopenem Etzadroxil and Probenecid

This method is suitable for the simultaneous estimation of sulopenem etzadroxil and its co-formulated drug, probenecid, as well as for monitoring their degradation.

  • Column: Hyperclone 5µ BDS C18 (or equivalent)

  • Mobile Phase: Acetonitrile and Ammonium Formate Buffer (e.g., 40:60 v/v), pH adjusted to 3.0

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 5 minutes

Visualizations

Degradation Pathway of β-Lactam Antibiotics

The following diagram illustrates the general hydrolytic degradation pathway of the β-lactam ring, which is a core structural feature of sulopenem.

G cluster_main General Hydrolytic Degradation of β-Lactam Ring beta_lactam β-Lactam Antibiotic (e.g., Sulopenem) intermediate Tetrahedral Intermediate beta_lactam->intermediate Nucleophilic attack by H₂O/OH⁻ hydrolyzed Inactive Hydrolyzed Product (Penicilloic Acid Derivative) intermediate->hydrolyzed Ring Opening

Caption: General hydrolytic degradation pathway of the β-lactam ring.

Experimental Workflow for Forced Degradation Studies

This diagram outlines the typical workflow for conducting and analyzing forced degradation studies of a drug substance like sulopenem.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Drug Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc HPLC Analysis sample_prep->hplc data Data Analysis (% Degradation, Peak Purity) hplc->data

Caption: Workflow for forced degradation studies.

Logical Relationship for Troubleshooting HPLC Peak Shape

This diagram illustrates the logical steps to consider when troubleshooting common HPLC peak shape issues for sulopenem analysis.

G cluster_troubleshooting Troubleshooting HPLC Peak Shape start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks check_column Check Column (Void, Contamination) check_all_peaks->check_column Yes check_mobile_phase Check Mobile Phase (pH, Composition) check_all_peaks->check_mobile_phase No end Problem Resolved check_column->end check_sample Check Sample (Concentration, Solvent) check_mobile_phase->check_sample check_sample->end

Caption: Logic for troubleshooting HPLC peak shape issues.

References

Optimization

Technical Support Center: Investigating Bacterial Resistance to Sulopenem

Welcome to the technical support center for researchers investigating bacterial resistance to the novel penem antibiotic, Sulopenem. This resource provides troubleshooting guides and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating bacterial resistance to the novel penem antibiotic, Sulopenem. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by experimental methodology to help you quickly find solutions to specific issues.

Antimicrobial Susceptibility Testing (AST)

Question: My Minimum Inhibitory Concentration (MIC) results for Sulopenem show significant well-to-well or day-to-day variability. What could be the cause?

Answer: Variability in MIC results can stem from several factors. Here's a troubleshooting guide:

  • Inoculum Preparation: Ensure a standardized inoculum density, typically 5 x 10^5 CFU/mL, is used. Inconsistent inoculum sizes will lead to variable MICs. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard.

  • Media and Reagents: Use fresh, properly prepared Mueller-Hinton Broth (MHB). The quality and pH of the media can significantly impact antibiotic activity. Ensure the Sulopenem stock solution is properly stored and hasn't undergone multiple freeze-thaw cycles, which can degrade the compound.

  • Incubation Conditions: Maintain a consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours). Fluctuations in these parameters can affect bacterial growth rates and, consequently, MIC values.

  • Skipped Wells: The phenomenon of "skipped wells," where growth is observed at higher antibiotic concentrations than in wells with lower concentrations, can occur. This may be due to contamination, improper dilutions, or bacterial clumping. If you observe skipped wells, the test for that isolate should be repeated.[1]

Question: I am observing no growth in my quality control (QC) strain for Sulopenem AST. What should I do?

Answer: Lack of growth in the QC strain indicates a fundamental issue with the experimental setup. Consider the following:

  • QC Strain Viability: Confirm the viability of your QC strain (E. coli ATCC 25922 is commonly used) by streaking it on a non-selective agar plate.

  • Media and Incubation: Double-check that the correct growth medium was used and that the incubator is functioning at the correct temperature and atmosphere.

  • Inoculum: Ensure that the QC strain was properly inoculated into the test wells.

The established QC range for Sulopenem (2-µg disk) with E. coli ATCC 25922 is a zone of inhibition of 24 to 30 mm.[2][3] For broth microdilution, all Sulopenem MIC QC results should fall within the range of 0.015 to 0.06 µg/mL.[3]

Identification of Resistance Mechanisms

Question: I have a Sulopenem-resistant isolate. How can I determine if β-lactamase production is the cause of resistance?

Answer: A multi-step approach is recommended to investigate the role of β-lactamases:

  • Phenotypic Detection: Perform a carbapenem inactivation method (CIM) or a modified Hodge test (MHT). A positive result suggests the presence of carbapenemase activity.

  • Biochemical Assay: A more direct approach is to perform a β-lactamase activity assay using a chromogenic substrate like nitrocefin. An increase in absorbance at 490 nm upon addition of a cell lysate from the resistant isolate indicates β-lactamase activity.

  • Molecular Identification: Use PCR or whole-genome sequencing (WGS) to identify the specific β-lactamase genes present in your isolate. Common carbapenemases include KPC, NDM, VIM, IMP, and OXA-48-like enzymes.

Question: My whole-genome sequencing (WGS) data shows a mutation in a penicillin-binding protein (PBP) gene. How do I confirm this is responsible for Sulopenem resistance?

Answer: The presence of a mutation is suggestive but not conclusive. To confirm its role, you can:

  • Allelic Exchange: Create a mutant strain with the specific PBP mutation in a susceptible background and a revertant mutant in the resistant background. Then, perform MIC testing to see if the resistance phenotype is transferred with the mutation.

  • PBP Binding Assays: Perform competition assays using fluorescently labeled penicillin or Sulopenem to compare the binding affinity of the antibiotic to the wild-type and mutated PBP. A significant decrease in binding affinity for the mutated PBP would confirm its role in resistance.

Question: How can I investigate the involvement of outer membrane porin loss in Sulopenem resistance?

Answer: Reduced expression or mutations in porin channels can limit Sulopenem's entry into the bacterial cell. To investigate this:

  • Protein Profiling: Extract outer membrane proteins (OMPs) from your resistant and susceptible isolates and compare their profiles using SDS-PAGE. A missing or significantly fainter band in the resistant isolate at the expected molecular weight of a major porin (e.g., OmpF, OmpC in E. coli) is indicative of porin loss.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the transcript levels of porin-encoding genes between the resistant and susceptible isolates. A significant downregulation in the resistant strain suggests reduced porin expression.

  • Gene Sequencing: Sequence the porin genes from the resistant isolate to identify mutations that could lead to a non-functional or truncated protein.

Question: I suspect that an efflux pump is contributing to Sulopenem resistance in my isolate. What experiments can I perform to verify this?

Answer: Efflux pump involvement can be investigated through the following approaches:

  • MIC with an Efflux Pump Inhibitor (EPI): Determine the MIC of Sulopenem in the presence and absence of a broad-spectrum EPI, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or PAβN (phenylalanine-arginine β-naphthylamide). A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI suggests efflux pump activity.

  • Gene Expression Analysis: Use qRT-PCR to measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC for the AcrAB-TolC system in Enterobacterales). Overexpression of these genes in the resistant isolate compared to a susceptible control is a strong indicator of their involvement.

  • Accumulation Assays: Use a fluorescent substrate of the suspected efflux pump (e.g., ethidium bromide) to measure its accumulation inside the bacterial cells. Reduced accumulation in the resistant strain that can be reversed by an EPI points to active efflux.

Data Presentation

Table 1: In Vitro Activity of Sulopenem and Comparator Agents against Enterobacterales Isolates.

Organism (Number of Isolates)Sulopenem MIC50 (µg/mL)Sulopenem MIC90 (µg/mL)Ertapenem MIC50 (µg/mL)Ertapenem MIC90 (µg/mL)Meropenem MIC50 (µg/mL)Meropenem MIC90 (µg/mL)
All Enterobacterales (1647)0.030.250.030.12≤0.030.06
Escherichia coli (983)0.030.030.0150.06≤0.03≤0.03
Klebsiella pneumoniae (347)0.030.120.030.12≤0.030.06
ESBL-phenotype E. coli0.030.06----
ESBL-phenotype K. pneumoniae0.061----

Data compiled from a study of clinical isolates collected from 2018-2020.[3]

Table 2: Prevalence of Carbapenemase Genes in Carbapenem-Nonsusceptible Enterobacterales (CNSE) in US Hospitals.

Carbapenemase GeneNumber of Isolates (%) (n=450)
blaKPC281 (62.4%)
blaNDM12 (2.7%)
blaOXA-48-like7 (1.6%)
No Carbapenemase Detected169 (37.6%)

Data from a five-year surveillance study in US hospitals.[4][5]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing for Sulopenem

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Sulopenem analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates and QC strain (E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Sulopenem Stock Solution: Accurately weigh the Sulopenem powder and dissolve it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the Sulopenem stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to obtain the final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted Sulopenem, resulting in a final volume of 100 µL per well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of Sulopenem that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Whole-Genome Sequencing for Resistance Gene Identification

1. DNA Extraction:

  • Culture the bacterial isolate overnight on an appropriate agar medium.

  • Harvest bacterial cells and extract high-quality genomic DNA using a commercial kit or a standard phenol-chloroform extraction method.

  • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

2. Library Preparation and Sequencing:

  • Prepare a sequencing library from the extracted DNA using a commercial library preparation kit compatible with your sequencing platform (e.g., Illumina).

  • Perform paired-end sequencing to a sufficient depth to ensure adequate coverage of the genome (e.g., >30x).

3. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and adapter sequences using tools like Trimmomatic.

  • De Novo Assembly: Assemble the trimmed reads into contigs using an assembler such as SPAdes or Unicycler.

  • Resistance Gene Annotation: Use a curated database of antimicrobial resistance genes, such as the Comprehensive Antibiotic Resistance Database (CARD) or ResFinder, to identify known resistance genes within the assembled genome.

  • Variant Calling: Align the sequencing reads to a suitable reference genome to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes known to be involved in resistance (e.g., pbp genes, porin genes).

  • Interpretation: Correlate the identified resistance genes and mutations with the observed resistance phenotype.

Visualizations

Sulopenem_Resistance_Mechanisms Overview of Sulopenem Resistance Mechanisms in Gram-Negative Bacteria cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane Porin Porin Sulopenem_Periplasm Sulopenem Porin->Sulopenem_Periplasm Beta-Lactamase Beta-Lactamase Sulopenem_Periplasm->Beta-Lactamase PBP Penicillin-Binding Protein (PBP) Sulopenem_Periplasm->PBP Binding Efflux_Pump Efflux Pump Sulopenem_Periplasm->Efflux_Pump Substrate Hydrolysis Enzymatic Hydrolysis Beta-Lactamase->Hydrolysis Inactive_Drug Inactive Drug Beta-Lactamase->Inactive_Drug Hydrolysis Target_Alteration Target Alteration PBP->Target_Alteration No_Cell_Wall_Synthesis Inhibition of Cell Wall Synthesis PBP->No_Cell_Wall_Synthesis Sulopenem_Ext Sulopenem (External) Efflux_Pump->Sulopenem_Ext Expulsion Active_Efflux Active Efflux Efflux_Pump->Active_Efflux Cytoplasm Cytoplasm Sulopenem_Ext->Porin Entry Reduced_Uptake Reduced Uptake Cell_Lysis Cell Lysis No_Cell_Wall_Synthesis->Cell_Lysis

Caption: Key mechanisms of bacterial resistance to Sulopenem.

Experimental_Workflow Workflow for Investigating Sulopenem Resistance cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_mechanistic Mechanistic Validation Isolate Sulopenem-Resistant Clinical Isolate MIC MIC Determination (Broth Microdilution) Isolate->MIC Pheno_Confirm Confirm Resistance Phenotype MIC->Pheno_Confirm WGS Whole-Genome Sequencing Pheno_Confirm->WGS Proceed if resistant Analysis Bioinformatic Analysis (Resistance Gene & Mutation ID) WGS->Analysis Hypothesis Formulate Hypothesis on Resistance Mechanism(s) Analysis->Hypothesis BL_Assay β-Lactamase Assay Hypothesis->BL_Assay β-lactamase? PBP_Assay PBP Binding Assay Hypothesis->PBP_Assay PBP alteration? Porin_Analysis OMP Analysis (SDS-PAGE) & qRT-PCR Hypothesis->Porin_Analysis Porin loss? Efflux_Assay Efflux Pump Assay (with EPIs) Hypothesis->Efflux_Assay Efflux? Confirmation Confirm Mechanism(s) of Resistance BL_Assay->Confirmation PBP_Assay->Confirmation Porin_Analysis->Confirmation Efflux_Assay->Confirmation

Caption: Experimental workflow for investigating Sulopenem resistance.

References

Troubleshooting

Technical Support Center: Sulopenem Prodrug Formulation and Bioavailability Enhancement

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the oral formulation of Sulopenem prodrugs. Frequently A...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the oral formulation of Sulopenem prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is Sulopenem and why is a prodrug approach necessary for oral administration?

A1: Sulopenem is a broad-spectrum thiopenem β-lactam antibiotic, structurally similar to carbapenems, with potent activity against multidrug-resistant bacteria.[1][2] However, like most carbapenems, Sulopenem itself has very low oral bioavailability due to high polarity, which limits its absorption through the gastrointestinal tract.[3] To overcome this, an ester prodrug, Sulopenem etzadroxil, was developed. This prodrug is more lipophilic, allowing for enhanced absorption. After absorption, intestinal esterases hydrolyze the prodrug to release the active Sulopenem moiety.[4][5]

Q2: What is the role of probenecid in the oral formulation of Sulopenem etzadroxil?

A2: Probenecid is co-formulated with Sulopenem etzadroxil to increase the systemic exposure of the active Sulopenem. It functions as a renal tubular inhibitor, specifically targeting and inhibiting the Organic Anion Transporter 3 (OAT3).[6][7] This inhibition reduces the renal clearance of Sulopenem, prolonging its half-life in the plasma and thereby enhancing its antibacterial effect.[7][8]

Q3: How does food impact the bioavailability of Sulopenem etzadroxil?

A3: The oral bioavailability of Sulopenem is significantly influenced by food. In a fasted state, the bioavailability is approximately 20-40%.[4][6] When administered with a high-fat meal, the bioavailability increases to about 64%.[9] Food consumption increases the area under the curve (AUC) of oral Sulopenem, suggesting that co-administration with food is a critical factor in achieving therapeutic concentrations.[4]

Q4: What are the main challenges in formulating Sulopenem prodrugs?

A4: Sulopenem etzadroxil, like many prodrugs of poorly soluble compounds, can be categorized as a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low solubility and low permeability. Key challenges include:

  • Poor Aqueous Solubility: The inherent low solubility of the prodrug can lead to a low dissolution rate, which is often the rate-limiting step for absorption.[10][11]

  • Chemical Instability: The β-lactam ring in the Sulopenem structure is susceptible to hydrolysis, especially in acidic or alkaline conditions, which can lead to degradation in the gastrointestinal tract.[8]

  • Physical Stability: The solid-state properties of the prodrug, such as its crystalline or amorphous form, can impact stability, dissolution, and ultimately, bioavailability.[10]

  • Formulation Complexity: Achieving a robust oral solid dosage form requires careful selection of excipients and manufacturing processes to enhance solubility, ensure stability, and achieve a consistent release profile.[10][12]

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate

Question: My Sulopenem etzadroxil tablet formulation shows a low and variable dissolution rate in simulated intestinal fluid (pH 6.8). What are the potential causes and how can I improve it?

Answer:

A low dissolution rate is a common hurdle for poorly soluble compounds like Sulopenem etzadroxil. The issue can stem from the Active Pharmaceutical Ingredient (API) properties, formulation composition, or manufacturing process.

Potential Causes & Solutions:

Potential CauseRecommended Solution & Rationale
Poor API Wettability Incorporate a wetting agent or surfactant (e.g., 0.5-1.0% Sodium Lauryl Sulfate) into the formulation. This reduces the interfacial tension between the hydrophobic drug particles and the dissolution medium, improving wettability and dissolution.
High Drug Particle Size Employ particle size reduction techniques like micronization or nano-milling. Reducing particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, directly increases the dissolution rate.
Crystalline Drug Form Investigate the use of an amorphous solid dispersion (ASD). Converting the crystalline drug to a higher-energy amorphous state can significantly enhance its apparent solubility and dissolution rate. This is often achieved by spray drying or hot-melt extrusion with a suitable polymer carrier.
Inappropriate Binder/Disintegrant Ratio Optimize the concentration of binders and disintegrants. Excessive binder can create a dense, slow-dissolving tablet matrix. Increasing the concentration of a superdisintegrant (e.g., crospovidone) can promote rapid tablet breakup and drug particle dispersion.
Over-compression during Tableting Reduce the compression force during tableting. High compression forces can decrease tablet porosity, hindering the penetration of dissolution media into the tablet matrix and slowing down disintegration and dissolution.
Issue 2: Poor Permeability in Caco-2 Assay

Question: My Sulopenem prodrug formulation dissolves adequately, but the Caco-2 permeability assay shows a low apparent permeability coefficient (Papp) and a high efflux ratio (>2). What does this indicate and what can be done?

Answer:

This scenario suggests that even after the prodrug has dissolved, its ability to cross the intestinal epithelium is limited. A high efflux ratio strongly indicates that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells, reducing net absorption.

Potential Causes & Solutions:

Potential CauseRecommended Solution & Rationale
Active Efflux by Transporters (e.g., P-gp) Include a P-gp inhibitor in the formulation (for research purposes) to confirm efflux. Formulate with excipients known to inhibit P-gp, such as certain grades of Polyethylene Glycol (PEG), Polysorbate 80, or Vitamin E TPGS. These excipients can improve permeability by reducing efflux activity.
Low Lipophilicity of the Prodrug While Sulopenem etzadroxil is more lipophilic than Sulopenem, its lipophilicity might still be suboptimal. Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations can maintain the drug in a solubilized state and promote absorption via the lymphatic pathway, bypassing some efflux mechanisms.
Poor Transcellular Transport Incorporate permeation enhancers into the formulation. These agents can transiently and reversibly open the tight junctions between intestinal cells or fluidize the cell membrane to facilitate drug transport. Note: The use of permeation enhancers requires careful toxicological evaluation.
Issue 3: Evidence of Chemical Instability

Question: During forced degradation studies, my Sulopenem etzadroxil formulation shows significant degradation under acidic and hydrolytic stress conditions. How can I improve the stability of the final dosage form?

Answer:

The β-lactam core of Sulopenem is inherently susceptible to hydrolysis. Protecting the prodrug from harsh environmental conditions, both during storage and within the GI tract, is crucial.

Potential Causes & Solutions:

Potential CauseRecommended Solution & Rationale
Hydrolysis in Acidic Conditions (Stomach) Apply an enteric coating to the tablet or capsule. A pH-sensitive polymer coating (e.g., Eudragit® L-series) will protect the formulation from the low pH of the stomach and dissolve only upon reaching the higher pH of the small intestine, where absorption occurs.
Moisture-Mediated Degradation Control moisture content during manufacturing and storage. Use a dry granulation process, ensure low humidity during manufacturing, and select packaging with a desiccant. Excipients with low water activity should be chosen.
Excipient Incompatibility Conduct thorough excipient compatibility studies. Certain excipients or impurities can catalyze the degradation of the API. Ensure that all chosen excipients are inert and do not accelerate the hydrolysis of the β-lactam ring.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and physicochemical parameters relevant to Sulopenem prodrug development.

Table 1: Pharmacokinetic Parameters of Oral Sulopenem (from Sulopenem Etzadroxil/Probenecid)

ParameterFasted StateFed State (High-Fat Meal)Reference(s)
Oral Bioavailability ~40%~64%[6][9]
Tmax (Time to Peak Concentration) ~1.0 hour~2.0 hours[9]
Cmax (Peak Plasma Concentration) VariableIncreased vs. Fasted[10]
AUC (Total Drug Exposure) BaselineIncreased by up to 62% (with probenecid)[4]
Elimination Half-Life ~1.18 hours~1.28 hours[6][9]

Table 2: Physicochemical Properties of Sulopenem Etzadroxil

PropertyValueReference(s)
Molecular Formula C₁₉H₂₇NO₇S₃[13]
Molecular Weight 477.62 g/mol [13]
Predicted Water Solubility 1.29 mg/mL[1]
Solubility (Experimental) Soluble in DMSO[13][14]
Storage Recommendation Store at -20°C (solid)[13][14]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2)

Objective: To assess the in vitro release rate of Sulopenem etzadroxil from an oral solid dosage form.

Apparatus: USP Apparatus 2 (Paddle)

Methodology:

  • Media Preparation: Prepare dissolution media to simulate various GI conditions. Recommended media include:

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Acetate Buffer (pH 4.5).

    • Phosphate Buffer (pH 6.8) to simulate intestinal fluid.

    • Biorelevant Media (e.g., FaSSIF or FeSSIF) for a more predictive in vivo correlation.[15][16]

  • Setup:

    • Fill each dissolution vessel with 900 mL of the selected medium.

    • Equilibrate the medium to 37 ± 0.5 °C.[17]

    • De-aerate the medium to prevent the formation of bubbles on the tablet surface.

  • Procedure:

    • Place one tablet in each vessel.

    • Begin paddle rotation at a specified speed, typically 50 or 75 RPM.[18]

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Immediately filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to stop the dissolution process.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis:

    • Quantify the concentration of Sulopenem etzadroxil in each sample using a validated stability-indicating HPLC method (see below for an example).

    • Calculate the cumulative percentage of drug released at each time point.

Example HPLC Conditions for Sulopenem Etzadroxil Quantification:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[19]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Ammonium Formate Buffer (pH 3.0) in a 40:60 ratio.[8][19]

  • Flow Rate: 1.0 mL/min.[8][19]

  • Detection: UV at 272 nm.[8][19]

  • Injection Volume: 10 µL.[8][19]

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of Sulopenem etzadroxil and assess its potential as a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days until they form a confluent, differentiated monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity.

  • Transport Buffer: Use a suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4.

  • Procedure (Bidirectional Transport):

    • Apical to Basolateral (A→B) Transport:

      • Add the test compound (Sulopenem etzadroxil dissolved in transport buffer) to the apical (donor) side of the Transwell™.

      • Add fresh transport buffer to the basolateral (receiver) side.

      • Incubate at 37 °C with gentle shaking.

      • At specified time points, take samples from the basolateral side and replace with fresh buffer.

    • Basolateral to Apical (B→A) Transport:

      • Simultaneously, in a separate set of wells, add the test compound to the basolateral (donor) side.

      • Add fresh transport buffer to the apical (receiver) side.

      • Incubate under the same conditions and take samples from the apical side.

  • Analysis:

    • Quantify the concentration of Sulopenem etzadroxil in all donor and receiver samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.

Protocol 3: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and pathways for Sulopenem etzadroxil and to establish the stability-indicating nature of the analytical method.

Methodology:

  • Sample Preparation: Prepare solutions or solid samples of the drug substance and the final drug product.

  • Stress Conditions: Expose the samples to a range of stress conditions more severe than accelerated stability testing. A typical set of conditions includes:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 2-8 hours.[8]

    • Base Hydrolysis: 0.1 N NaOH at room temperature for 30 minutes to 2 hours.[8]

    • Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature for 2-24 hours.[8]

    • Thermal Degradation: Dry heat at 105 °C for 6-24 hours.[8]

    • Photolytic Degradation: Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis:

    • Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

    • The goal is to achieve 5-20% degradation of the active ingredient.

    • Compare the chromatograms of the stressed samples to an unstressed control to identify degradation peaks.

    • The analytical method is considered "stability-indicating" if it can resolve the main drug peak from all major degradation product peaks.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Characterization & Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Testing & Optimization P1 API Characterization (Solubility, pKa, LogP) P2 Forced Degradation & Stability Studies P1->P2 Assess intrinsic stability P3 Excipient Compatibility Screening P1->P3 Select compatible excipients F1 Select Formulation Strategy (e.g., ASD, Micronization) P3->F1 F2 Prototype Formulation & Process Optimization F1->F2 F3 Manufacture Pilot Batch (e.g., Tablets) F2->F3 T1 Dissolution Testing (USP II, Biorelevant Media) F3->T1 T2 Permeability Assay (Caco-2) F3->T2 T3 Solid-State Analysis (XRD, DSC) F3->T3 Opt Optimize Formulation T1->Opt T2->Opt T3->Opt Opt->F2 Iterate Final Final Formulation for In Vivo Studies Opt->Final Meets Target Profile

Caption: Workflow for Oral Sulopenem Prodrug Formulation Development.

Troubleshooting_Logic Start Start: Low Bioavailability Observed in Animal Model Q1 Is In Vitro Dissolution Rate Acceptable? Start->Q1 N1_Diss No Q1->N1_Diss No Y1_Perm Yes Q1->Y1_Perm Yes A1_Diss Improve Dissolution N1_Diss->A1_Diss S1_Diss Strategies: - Particle Size Reduction - Amorphous Solid Dispersion - Add Surfactants A1_Diss->S1_Diss End Re-evaluate In Vivo Performance A1_Diss->End Q2 Is Caco-2 Permeability (Papp) Low? Y1_Perm->Q2 N2_Stab No Q2->N2_Stab No Y2_Perm Yes Q2->Y2_Perm Yes A2_Stab Investigate In Vivo Stability & First-Pass Metabolism N2_Stab->A2_Stab A2_Stab->End Q3 Is Efflux Ratio > 2? Y2_Perm->Q3 N3_Perm No Q3->N3_Perm No Y3_Efflux Yes Q3->Y3_Efflux Yes A3_Perm Improve Passive Permeability N3_Perm->A3_Perm S3_Perm Strategies: - Lipid-Based Formulations (SEDDS) - Use Permeation Enhancers A3_Perm->S3_Perm A3_Perm->End A4_Efflux Mitigate Efflux Transporters Y3_Efflux->A4_Efflux S4_Efflux Strategies: - Use Excipients with P-gp Inhibitory Effect (e.g., Vit E TPGS) A4_Efflux->S4_Efflux A4_Efflux->End

Caption: Troubleshooting Logic for Low Oral Bioavailability.

References

Optimization

Technical Support Center: Sulopenem Checkerboard Synergy Assay

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulopenem checkerboard synergy assays. Fr...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulopenem checkerboard synergy assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Sulopenem checkerboard synergy assays in a question-and-answer format.

Q1: My checkerboard assay results are inconsistent between experiments. What are the potential causes and solutions?

A1: Inconsistent results in checkerboard assays can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inoculum Preparation: Variability in the inoculum density is a primary source of inconsistency.

    • Solution: Strictly adhere to standardized protocols for inoculum preparation, such as the McFarland turbidity standards. Ensure the bacterial culture is in the logarithmic growth phase. Use a spectrophotometer for accurate density measurement if possible. The inoculum should be used within 15-60 minutes of preparation.[1]

  • Media Composition: The type and preparation of the culture medium can influence antibiotic activity.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI for susceptibility testing.[2] Ensure the media is prepared consistently and the pH is correct, as variations can affect the activity of some antimicrobial agents.

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant errors.

    • Solution: Calibrate pipettes regularly. Use fresh tips for each dilution step to avoid carryover. When preparing the plates, consider using multichannel pipettes for consistency across wells.[3]

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the MIC values.

    • Solution: Ensure a consistent incubation temperature (typically 35°C ± 2°C) and duration (16-20 hours for most bacteria).[4] Stacking plates too high in the incubator can lead to uneven temperature distribution.

Q2: I am observing "skipped wells" in my checkerboard plate. How should I interpret these results?

A2: "Skipped wells" refer to wells showing no growth at a lower antibiotic concentration, while growth is observed at a higher concentration. This phenomenon can complicate the determination of the Minimum Inhibitory Concentration (MIC).

  • Interpretation: According to the Clinical and Laboratory Standards Institute (CLSI), the presence of skipped wells can make the results uninterpretable. It is often recommended to repeat the assay.

  • Potential Causes:

    • Contamination: Contamination of a single well can lead to unexpected growth.

    • Pipetting Error: An error in adding the drug or inoculum to a specific well.

    • Bacterial Clumping: Inadequate vortexing of the inoculum can lead to clumps of bacteria, which may not be uniformly distributed.

    • Heteroresistance: The presence of a subpopulation of resistant bacteria that can grow at higher antibiotic concentrations.

  • Solution: Careful technique is the best way to avoid skipped wells. Ensure proper mixing of all solutions and a homogenous inoculum. If the issue persists, consider plating the contents of the skipped wells to check for contamination or heteroresistance.

Q3: I'm seeing "trailing endpoints" in my assay, where there is reduced but still visible growth over a range of concentrations. How do I determine the MIC?

A3: Trailing endpoints, also known as the "trailing effect," can make it difficult to determine a clear MIC. This is characterized by a gradual decrease in turbidity over several wells rather than a sharp cutoff from growth to no growth.

  • Interpretation: For some drug-bug combinations, especially with antifungals, reading the endpoint at an earlier time point (e.g., 24 hours instead of 48 hours) is recommended to minimize the trailing effect.[5][6][7][8] For bacterial assays, the MIC is typically defined as the lowest concentration of an antimicrobial agent that prevents visible growth. A standardized reading method, such as observing the well with approximately 80% growth inhibition, can be employed for consistency.

  • Potential Causes:

    • Slow Drug Action: The antibiotic may be bacteriostatic rather than bactericidal at lower concentrations.

    • Partial Resistance: The bacterial population may have a degree of resistance that is overcome at higher concentrations.

    • Media Effects: The components of the growth medium can sometimes interfere with the drug's activity.

  • Solution:

    • Read the plates at a consistent, predetermined time point.

    • Use a plate reader to quantify turbidity (Optical Density at 600 nm) for a more objective endpoint determination.[3]

    • Consider using a different medium if trailing is a persistent issue with a specific antibiotic.

Q4: My Fractional Inhibitory Concentration Index (FICI) calculations are not showing synergy, even though I expect it. What could be wrong?

A4: A lack of expected synergy can be due to experimental variability or the true nature of the drug interaction.

  • Review Your Data: Double-check your MIC and FICI calculations. The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

  • Experimental Factors:

    • Incorrect MICs: If the initial MICs of the individual drugs are inaccurate, the FICI will be incorrect. Ensure you have reliable MIC data for each drug alone.

    • Drug Instability: Ensure that the drugs are stable in the chosen medium and under the incubation conditions.

    • Suboptimal Concentrations: The range of concentrations tested might not cover the synergistic interaction range. Consider expanding the dilution series.

  • Biological Factors: It's possible that for the specific bacterial strain and drug combination you are testing, the interaction is indeed additive or indifferent rather than synergistic. Checkerboard assays with Sulopenem have often shown indifference with many comparator agents.[9][10][11]

Data Presentation: Sulopenem Synergy Data

The following tables summarize representative quantitative data from Sulopenem checkerboard synergy assays against various bacterial strains.

Table 1: Sulopenem Synergy with Trimethoprim-Sulfamethoxazole against Escherichia coli

StrainSulopenem MIC (µg/mL)Trimethoprim-Sulfamethoxazole MIC (µg/mL)FICIInteraction
E. coli ATCC 352180.060.25/4.750.38Synergy
E. coli 9370540.120.5/9.50.5Synergy/Additive

Data adapted from a study on in vitro activity of Sulopenem. The FICI values indicate a synergistic to borderline synergistic/additive interaction.[9]

Table 2: Sulopenem Synergy with Gentamicin against Klebsiella pneumoniae

StrainSulopenem MIC (µg/mL)Gentamicin MIC (µg/mL)FICIInteraction
K. pneumoniae 3967980.250.50.5Synergy/Additive

Data adapted from a study on in vitro activity of Sulopenem. The FICI value suggests a potential synergistic or additive effect.[9]

Experimental Protocols

Checkerboard Synergy Assay Protocol (CLSI Guideline Based)

This protocol outlines the steps for performing a checkerboard synergy assay based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]

1. Materials:

  • Sulopenem and second antimicrobial agent of interest

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strain(s) of interest

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

2. Preparation of Antimicrobial Stock Solutions:

  • Prepare stock solutions of Sulopenem and the second drug at a concentration that is at least 10 times the highest concentration to be tested.

  • Sterilize the stock solutions by filtration if they are not sterile.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Plate Setup:

  • A standard 8x12 96-well plate is typically used.

  • Drug A (e.g., Sulopenem): Perform serial two-fold dilutions horizontally across the plate (e.g., columns 1-10).

  • Drug B (e.g., Comparator): Perform serial two-fold dilutions vertically down the plate (e.g., rows A-G).

  • Controls:

    • Drug A alone: Row H will contain serial dilutions of Drug A only.

    • Drug B alone: Column 11 will contain serial dilutions of Drug B only.

    • Growth Control: One well (e.g., H12) should contain only the bacterial inoculum in CAMHB with no drug.

    • Sterility Control: One well should contain only CAMHB to check for media contamination.

5. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • The final volume in each well should be uniform (e.g., 100 µL or 200 µL).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the drug (alone or in combination) that completely inhibits visible growth.

  • Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well that shows no growth using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • The overall FICI for the combination is the lowest FICI value obtained.

Visualizations

Sulopenem Mechanism of Action and Resistance Pathways

The following diagrams illustrate the mechanism of action of Sulopenem and the primary mechanisms by which bacteria can develop resistance.

Sulopenem_Action cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Synthesis Cell Wall Synthesis PBP->Synthesis Catalyzes Peptidoglycan Peptidoglycan (Cell Wall) Lysis Cell Lysis Peptidoglycan->Lysis Weakened wall leads to Synthesis->Peptidoglycan Builds Sulopenem Sulopenem Sulopenem->PBP Inhibits

Sulopenem's mechanism of action.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance Sulopenem Sulopenem PBP_alteration PBP Alteration Sulopenem->PBP_alteration Reduced binding Efflux_pump Efflux Pump Overexpression Sulopenem->Efflux_pump Drug expelled from cell Carbapenemase Carbapenemase Production Sulopenem->Carbapenemase Drug inactivated

Bacterial resistance to Sulopenem.
Checkerboard Assay Troubleshooting Workflow

This workflow provides a logical approach to troubleshooting common issues in a checkerboard synergy assay.

Troubleshooting_Workflow Start Assay Completed Check_Results Review Results: - Inconsistent? - Skipped wells? - Trailing endpoints? Start->Check_Results Inconsistent Inconsistent Results Check_Results->Inconsistent Yes Skipped Skipped Wells Check_Results->Skipped Yes Trailing Trailing Endpoints Check_Results->Trailing Yes End Reliable Results Check_Results->End No issues Review_Inoculum Review Inoculum Prep: - McFarland Standard - Growth Phase Inconsistent->Review_Inoculum Review_Media Review Media Prep: - Correct type (CAMHB) - pH Inconsistent->Review_Media Review_Pipetting Review Pipetting Technique Inconsistent->Review_Pipetting Review_Incubation Check Incubation Conditions Inconsistent->Review_Incubation Skipped->Review_Pipetting Check_Contamination Check for Contamination Skipped->Check_Contamination Consider_Heteroresistance Consider Heteroresistance Skipped->Consider_Heteroresistance Standardize_Reading Standardize Reading: - Timepoint - % Inhibition Trailing->Standardize_Reading Use_Plate_Reader Use Plate Reader for OD Trailing->Use_Plate_Reader Repeat_Assay Repeat Assay with Strict Controls Review_Inoculum->Repeat_Assay Review_Media->Repeat_Assay Review_Pipetting->Repeat_Assay Review_Incubation->Repeat_Assay Repeat_Assay->Check_Results Check_Contamination->Repeat_Assay Consider_Heteroresistance->Repeat_Assay Standardize_Reading->Repeat_Assay Use_Plate_Reader->Repeat_Assay

Checkerboard assay troubleshooting.

References

Troubleshooting

Potential for antagonism between Sulopenem and other beta-lactams

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the potential for antagonism...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the potential for antagonism between sulopenem and other beta-lactam antibiotics.

Frequently Asked Questions (FAQs)

Q1: Is antagonism between sulopenem and other beta-lactam antibiotics a significant concern?

A: Based on available in vitro data, antagonism between sulopenem and other antibiotics, including other beta-lactams, does not appear to be a significant concern. A key study using checkerboard testing found no instances of antagonism between sulopenem and comparator agents from nine different antibiotic classes.[1][2] The most common observation was indifference, with minimal synergy observed in a few specific combinations with non-beta-lactam agents.[1][2]

Another study investigating the combination of sulopenem and cefuroxime against Mycobacterium abscessus reported a significant synergistic effect.[3] While these studies are not exhaustive, they suggest that sulopenem has a low potential for antagonistic interactions with other beta-lactams.

Q2: What are the primary mechanisms that can cause antagonism between two beta-lactam antibiotics?

A: Antagonism between beta-lactams is a known phenomenon, primarily driven by two mechanisms:

  • Induction of Beta-Lactamase Enzymes: This is the most common mechanism.[4][5] Certain beta-lactams (e.g., cefoxitin) can act as potent inducers of chromosomally-encoded beta-lactamases, such as AmpC cephalosporinases, in bacteria like Enterobacter spp., Pseudomonas aeruginosa, and Citrobacter spp.[4][5] If one beta-lactam in a combination induces the overproduction of these enzymes, the second, more susceptible beta-lactam can be rapidly inactivated, leading to an antagonistic effect.[5][6]

  • Competition for Penicillin-Binding Proteins (PBPs): Beta-lactams exert their effect by binding to and inactivating PBPs, which are essential enzymes for bacterial cell wall synthesis.[7][8][9] In theory, if two beta-lactams compete for the same PBP target, and one has a lower binding affinity or intrinsic activity, it could interfere with the action of the more potent drug. However, this is considered a less common mechanism for antagonism compared to enzyme induction.[4]

Q3: How can I experimentally test for antagonism between sulopenem and another beta-lactam in my research?

A: The two most widely accepted methods for evaluating antibiotic interactions in vitro are the Checkerboard Assay and the Time-Kill Curve Analysis.

  • Checkerboard Assay: This method assesses the activity of antimicrobial combinations across a range of concentrations to determine the Fractional Inhibitory Concentration (FIC) index.[10][11][12] The FIC index quantifies the nature of the interaction.

  • Time-Kill Curve Analysis: This dynamic method measures the rate of bacterial killing over time when exposed to one or more antibiotics.[13][14] It provides more detailed information on the pharmacodynamics of the interaction than the checkerboard assay.[13]

Q4: What do the results of a checkerboard assay mean?

A: The checkerboard assay results are interpreted using the Fractional Inhibitory Concentration (FIC) Index, calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. The interpretation is as follows[15][16]:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Data Summary

In Vitro Interaction of Sulopenem with Other Antimicrobials

The following table summarizes the findings of checkerboard testing between sulopenem and various comparator agents against E. coli and K. pneumoniae.

Interaction TypeFIC Index RangeFrequency of ObservationNotes
Antagonism > 4.00% (0 out of 54 combinations)No antagonism was observed in the study.[1][2]
Indifference > 0.5 to ≤ 4.061.1% (33 out of 54 combinations)This was the most common interaction observed.[1][2]
Synergy ≤ 0.5MinimalSynergy was noted only when sulopenem was combined with trimethoprim-sulfamethoxazole against E. coli and with gentamicin against K. pneumoniae.[1][2]

Source: Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates.[1][2]

Experimental Protocols & Troubleshooting

Protocol 1: Checkerboard Broth Microdilution Assay

This protocol details the method for assessing antibiotic interactions using a 96-well microplate format.[10][12][15]

Methodology:

  • Determine MICs: First, determine the MIC of each antibiotic (Drug A: Sulopenem; Drug B: other beta-lactam) individually for the test organism using standard broth microdilution methods.

  • Prepare Antibiotic Plates:

    • Along the x-axis of a 96-well plate, prepare serial twofold dilutions of Drug A in Mueller-Hinton Broth (MHB), typically from 4x MIC down to 1/8x MIC.

    • Along the y-axis, prepare serial twofold dilutions of Drug B in MHB over the same concentration range.

    • The resulting plate will contain wells with varying combinations of both drugs. Include columns and rows with each drug alone for MIC confirmation and a well with no antibiotics as a growth control (GC).[15]

  • Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculation and Incubation: Add the prepared inoculum to all wells of the checkerboard plate. Incubate the plate at 35 ± 1 °C for 18-24 hours.

  • Data Analysis:

    • After incubation, read the plate to determine the MIC of each drug alone and the MIC of the drugs in combination (the lowest concentration that inhibits visible growth).

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula[11][16]: FIC Index = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) And: FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation: Interpret the results based on the calculated FIC Index as described in FAQ Q4.

Troubleshooting Guide: Checkerboard Assay
  • Issue: Inconsistent MIC values compared to initial testing.

    • Solution: Ensure the inoculum density is correct and consistent. Verify the potency and correct preparation of antibiotic stock solutions. Repeat the single-agent MIC determination alongside the checkerboard.

  • Issue: "Skipped" wells (growth in a well with higher concentrations than a well showing no growth).

    • Solution: This may indicate contamination or experimental error. If more than two skipped wells occur, the data should be discarded and the experiment repeated.[15] When a single skipped well occurs, the higher FIC index should be used to avoid a false interpretation of synergy.[15]

Protocol 2: Time-Kill Curve Analysis

This protocol provides a dynamic assessment of bactericidal activity over time.[13][14]

Methodology:

  • Prepare Cultures: Grow an overnight culture of the test organism. Dilute the culture in fresh, pre-warmed MHB to a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Set Up Test Conditions: Prepare flasks or tubes for each condition:

    • Growth Control (no antibiotic)

    • Drug A alone (e.g., at 1x or 2x MIC)

    • Drug B alone (e.g., at 1x or 2x MIC)

    • Combination of Drug A + Drug B (at the same concentrations)

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Quantify Viable Bacteria: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto nutrient agar to determine the viable count (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Antagonism is defined as a ≥2-log₁₀ increase in CFU/mL between the combination and the least active single agent.

    • Indifference is a <2-log₁₀ change in CFU/mL between the combination and the most active single agent.

Troubleshooting Guide: Time-Kill Curve Analysis
  • Issue: Rapid regrowth of bacteria after an initial decline.

    • Solution: This can be a normal phenomenon, especially with beta-lactams.[17] It may indicate the selection of resistant subpopulations or degradation of the antibiotic. Ensure the stability of your compounds over the 24-hour period.

  • Issue: High variability between replicates.

    • Solution: Standardize the initial inoculum density precisely. Ensure consistent sampling, dilution, and plating techniques. Use of at least three biological replicates is recommended.[18]

Visualizations

Signaling Pathways and Experimental Workflows

Beta_Lactamase_Induction Mechanism of Beta-Lactam Antagonism via AmpC Induction cluster_cell Gram-Negative Bacterium cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Inducer Drug A (e.g., Cefoxitin) PBP PBP Inducer->PBP Inhibits Susceptible Drug B (e.g., Ceftazidime) Muropeptides Muropeptide Fragments PBP->Muropeptides Disrupts wall recycling, releases fragments AmpG AmpG (Permease) Muropeptides->AmpG Transport AmpC_Enzyme AmpC β-Lactamase AmpC_Enzyme->Susceptible Hydrolyzes & Inactivates AmpR AmpR (Regulator) AmpG->AmpR Activates AmpC_Gene ampC Gene AmpR->AmpC_Gene Induces Transcription AmpC_Gene->AmpC_Enzyme Translation & Export Inducer_ext Inducer Drug Inducer_ext->Inducer Susceptible_ext Susceptible Drug Susceptible_ext->Susceptible Checkerboard_Workflow Checkerboard Assay Experimental Workflow start Start mic 1. Determine individual MICs for Drug A and Drug B start->mic plate 2. Prepare 96-well plate with 2D serial dilutions of drugs mic->plate inoculum 3. Prepare bacterial inoculum (~5x10^5 CFU/mL) plate->inoculum add_inoculum 4. Inoculate all wells inoculum->add_inoculum incubate 5. Incubate plate (18-24h at 35°C) add_inoculum->incubate read 6. Read results for visible growth incubate->read calculate 7. Calculate FIC Index FIC = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) read->calculate interpret 8. Interpret Interaction calculate->interpret finish End interpret->finish FIC_Interpretation Interpretation of FIC Index Values fic_value Calculated FIC Index synergy Synergy fic_value->synergy ≤ 0.5 indifference Indifference / Additive fic_value->indifference > 0.5 to ≤ 4.0 antagonism Antagonism fic_value->antagonism > 4.0

References

Reference Data & Comparative Studies

Validation

Sulopenem vs. Meropenem: A Comparative In Vitro Analysis Against Enterobacterales

An objective comparison of the in vitro activity, mechanisms of action, and resistance profiles of sulopenem and meropenem against clinically relevant Enterobacterales isolates. This guide provides a comprehensive overvi...

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vitro activity, mechanisms of action, and resistance profiles of sulopenem and meropenem against clinically relevant Enterobacterales isolates.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the comparative in vitro efficacy of sulopenem, a novel penem antibacterial, and meropenem, a widely used carbapenem. The data presented is compiled from recent surveillance studies and peer-reviewed research, offering a detailed look at their activity against a broad spectrum of Enterobacterales, including multidrug-resistant strains.

Comparative In Vitro Activity

The in vitro potency of sulopenem and meropenem against Enterobacterales is summarized below. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are presented as MIC₅₀ and MIC₉₀. MIC₅₀ is the concentration that inhibits 50% of the isolates, while MIC₉₀ inhibits 90%.

Table 1: Overall Activity Against Enterobacterales
OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Enterobacterales Sulopenem0.030.25
Meropenem≤0.030.06

Data sourced from studies published between 2023 and 2025.[1][2][3]

Table 2: Activity Against Resistant Phenotypes of Escherichia coli and Klebsiella pneumoniae
Organism and PhenotypeAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
E. coli Sulopenem0.030.03
(Overall)Meropenem≤0.03≤0.03
E. coli Sulopenem0.030.06
(ESBL-phenotype)Meropenem≤0.030.06
K. pneumoniae Sulopenem0.061
(ESBL-phenotype)Meropenem≤0.030.12

ESBL: Extended-Spectrum β-Lactamase. Data from studies published in 2023.[1][3]

Sulopenem has demonstrated potent in vitro activity against a wide range of Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs) and those resistant to other classes of antibiotics like fluoroquinolones.[1][2][4] Its activity is comparable to that of meropenem against many common pathogens. However, for some species and resistant phenotypes, subtle differences in MIC₉₀ values can be observed.

Mechanisms of Action and Resistance

Both sulopenem and meropenem are β-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6][7]

Resistance to carbapenems, including meropenem and sulopenem, in Enterobacterales is primarily mediated by three main mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48), that can hydrolyze the carbapenem ring, rendering the antibiotic inactive.[8][9][10][11]

  • Reduced Permeability: Alterations in the outer membrane of the bacteria, such as the loss or modification of porin channels, which restricts the entry of the antibiotic into the periplasmic space where the PBPs are located.[8][10][11]

  • Efflux Pumps: The overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its target.[8][10]

The interplay of these mechanisms can lead to varying levels of resistance. For instance, the combination of ESBL or AmpC β-lactamase production with porin loss can result in high-level carbapenem resistance.[12]

Experimental Protocols

The data presented in this guide is based on standardized in vitro susceptibility testing methods as defined by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for Enterobacterales are typically determined using the broth microdilution method.[1][2][13][14]

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. Quality control is performed using reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 to ensure the accuracy of the testing.[13]

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Plate Inoculate Microtiter Plate Inoculum->Plate Antibiotic Antibiotic Stock Dilutions Serial Dilutions in Mueller-Hinton Broth Antibiotic->Dilutions Dilutions->Plate Incubate Incubate at 35°C for 16-20h Plate->Incubate Read Read for Visible Growth Incubate->Read MIC Determine MIC Read->MIC

Experimental workflow for MIC determination.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Carbapenem Carbapenem (Sulopenem/Meropenem) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Inhibition CellWall Cell Wall Synthesis PBP->CellWall Blocked BacterialCell Bacterial Cell Death CellWall->BacterialCell Disrupted Carbapenemase Carbapenemase Production Carbapenemase->Carbapenem Hydrolysis PorinLoss Porin Loss PorinLoss->Carbapenem Reduced Entry EffluxPump Efflux Pump EffluxPump->Carbapenem Expulsion

Carbapenem action and resistance.

References

Comparative

Sulopenem efficacy compared to ertapenem in complicated UTI clinical trials

A head-to-head analysis of the phase 3 clinical trial data reveals that intravenous (IV) sulopenem followed by oral sulopenem etzadroxil/probenecid did not meet the non-inferiority endpoint compared to IV ertapenem follo...

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head analysis of the phase 3 clinical trial data reveals that intravenous (IV) sulopenem followed by oral sulopenem etzadroxil/probenecid did not meet the non-inferiority endpoint compared to IV ertapenem followed by oral standard-of-care therapy for the treatment of complicated urinary tract infections (cUTIs). This outcome was primarily driven by a higher rate of asymptomatic bacteriuria in the sulopenem group at the test-of-cure visit.[1][2][3] However, clinical success rates were comparable between the two treatment arms, and sulopenem demonstrated a favorable safety profile.[4][5]

This guide provides a detailed comparison of the efficacy and methodology of sulopenem and ertapenem based on the pivotal SURE-1 (NCT03357614) clinical trial.[1][2]

Quantitative Data Summary

The following table summarizes the key efficacy outcomes from the SURE-1 clinical trial, comparing the sulopenem and ertapenem treatment arms in the microbiologic modified intent-to-treat (mMITT) population.

Efficacy EndpointSulopenem (IV/Oral)Ertapenem (IV/Oral)Difference (95% CI)
Overall Response at Test-of-Cure (Day 21) 67.8% (301/444)73.9% (325/440)-6.1% (-12.0% to -0.1%)
Clinical Response at Test-of-Cure 89.4%88.4%2.0% (-1.5% to 5.4%)
Overall Response at End-of-Treatment (Day 10) 86.7% (385/444)88.9% (391/440)-2.2% (-6.5% to 2.2%)

Data sourced from the SURE-1 clinical trial results.[1][2][5]

Experimental Protocols

The SURE-1 trial was a phase 3, randomized, multicenter, double-blind study designed to evaluate the efficacy and safety of sulopenem compared to ertapenem in adults with cUTI.[1][5]

Patient Population: Hospitalized adult patients with a diagnosis of cUTI, including acute pyelonephritis, were enrolled.[1] Key inclusion criteria included the presence of pyuria, bacteriuria, and signs and symptoms of a cUTI.[1] Patients with an indwelling catheter or known urinary tract obstruction were also included. A significant portion of the patient population had infections caused by extended-spectrum β-lactamase (ESBL)-producing (26.6%) and fluoroquinolone-nonsusceptible (38.6%) pathogens.[2][3]

Treatment Regimens: Patients were randomized to one of two treatment arms:[1][2]

  • Sulopenem Arm: Intravenous sulopenem administered for a minimum of 5 days, followed by oral sulopenem etzadroxil/probenecid to complete a 7 to 10-day total course of therapy.[5]

  • Ertapenem Arm: Intravenous ertapenem administered for a minimum of 5 days, followed by either oral ciprofloxacin or amoxicillin-clavulanate, depending on the susceptibility of the baseline uropathogen, to complete a 7 to 10-day total course of therapy.[1][5]

Endpoints: The primary efficacy endpoint was the overall response at the test-of-cure (TOC) visit (Day 21) in the mMITT population.[1] Overall response was a composite of clinical cure and microbiological eradication.[4] Clinical cure was defined as the resolution of baseline signs and symptoms of the cUTI, while microbiological eradication was defined as a reduction of the baseline pathogen in urine culture. Secondary endpoints included the overall response at the end-of-treatment visit and the safety and tolerability of the treatment regimens.[5]

Visualizing the Clinical Trial Workflow

The following diagram illustrates the workflow of the SURE-1 clinical trial, from patient enrollment to the final efficacy assessment.

G cluster_enrollment Enrollment & Randomization cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Enrollment Hospitalized Adults with cUTI Randomization Randomization (1:1) Enrollment->Randomization Sulopenem_IV IV Sulopenem (min. 5 days) Randomization->Sulopenem_IV Sulopenem Arm Ertapenem_IV IV Ertapenem (min. 5 days) Randomization->Ertapenem_IV Ertapenem Arm Sulopenem_Oral Oral Sulopenem Etzadroxil/Probenecid Sulopenem_IV->Sulopenem_Oral Ertapenem_Oral Oral Ciprofloxacin or Amoxicillin-Clavulanate Ertapenem_IV->Ertapenem_Oral EOT End of Treatment (Day 10) Sulopenem_Oral->EOT Ertapenem_Oral->EOT TOC Test of Cure (Day 21) EOT->TOC Primary_Endpoint Primary Endpoint: Overall Response at TOC TOC->Primary_Endpoint

Caption: Workflow of the SURE-1 clinical trial comparing sulopenem and ertapenem.

Logical Relationship of the Primary Endpoint

The primary endpoint of the SURE-1 trial was a composite measure. The diagram below breaks down the components of the "Overall Response."

G Overall_Response Overall Response (Primary Endpoint) Clinical_Cure Clinical Cure Overall_Response->Clinical_Cure component Microbiological_Eradication Microbiological Eradication Overall_Response->Microbiological_Eradication component Asymptomatic_Bacteriuria Asymptomatic Bacteriuria Microbiological_Eradication->Asymptomatic_Bacteriuria leads to failure of

Caption: Components of the primary endpoint in the cUTI clinical trial.

References

Validation

Sulopenem's Potent Stand Against ESBL-Producing Klebsiella pneumoniae: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sulopenem's efficacy against Extended-Spectrum β-Lactamase (ESBL)-producing Klebsiella pneumoniae, benchmark...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sulopenem's efficacy against Extended-Spectrum β-Lactamase (ESBL)-producing Klebsiella pneumoniae, benchmarked against other key antibiotics. The following analysis is supported by experimental data to validate sulopenem's robust activity against this challenging pathogen.

Sulopenem, a novel penem antibacterial agent, has demonstrated potent in vitro activity against a wide array of bacterial pathogens, including multidrug-resistant Gram-negative bacilli.[1][2] Of particular significance is its efficacy against ESBL-producing Klebsiella pneumoniae, a notorious nosocomial pathogen responsible for a significant burden of difficult-to-treat infections. This guide delves into the comparative performance of sulopenem, presenting key data on its activity and detailing the experimental methodologies for its validation.

Comparative In Vitro Activity

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values for sulopenem and comparator agents against ESBL-producing Klebsiella pneumoniae, demonstrating sulopenem's consistent and potent activity.

Table 1: In Vitro Activity of Sulopenem and Comparators against ESBL-Producing Klebsiella pneumoniae

Antimicrobial AgentMIC50 (μg/mL)MIC90 (μg/mL)
Sulopenem0.061
Meropenem≤0.030.5
Ertapenem0.128
Piperacillin-Tazobactam16>512

Data compiled from multiple studies.[3][4][5]

Table 2: Sulopenem Activity against ESBL-Positive Klebsiella spp. from a Surveillance Program *

OrganismNMIC50 (μg/mL)MIC90 (μg/mL)% ≤ 1 µg/mL
Klebsiella spp. (ESBL-positive)160.030.25100

Source: Adapted from a worldwide surveillance program (2013-2015).[2]

The data clearly indicates that sulopenem exhibits potent activity against ESBL-producing K. pneumoniae, with an MIC90 of 1 μg/mL.[4][5] This positions it as a highly effective agent, comparable to meropenem and significantly more potent than piperacillin-tazobactam against these resistant strains.

Mechanism of Action and Resistance

Sulopenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[6] This is achieved through the acylation of penicillin-binding proteins (PBPs), essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Sulopenem's high affinity for multiple PBPs in Gram-negative bacteria, including K. pneumoniae, leads to rapid cell lysis and death.

ESBL-producing K. pneumoniae have acquired resistance to many β-lactam antibiotics through the production of β-lactamase enzymes, such as TEM, SHV, and CTX-M variants.[7] These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. However, sulopenem has demonstrated stability against hydrolysis by a wide range of β-lactamases, including ESBLs.[1] This stability is a key factor in its potent activity against ESBL-producing strains.

Below is a diagram illustrating the mechanism of action and the interplay with ESBL-mediated resistance.

Sulopenem_Mechanism cluster_bacterium Klebsiella pneumoniae Sulopenem_out Sulopenem Porin Porin Channel Sulopenem_out->Porin Enters through Sulopenem_in Sulopenem Porin->Sulopenem_in PBP Penicillin-Binding Proteins (PBPs) Sulopenem_in->PBP Binds to & Inhibits ESBL ESBL Enzyme (e.g., TEM, SHV, CTX-M) Sulopenem_in->ESBL Targeted by CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to Hydrolysis Hydrolysis of Sulopenem ESBL->Hydrolysis Causes

Caption: Mechanism of Sulopenem Action and ESBL Resistance.

Experimental Protocols

The in vitro activity data presented in this guide was generated using standardized antimicrobial susceptibility testing (AST) methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of sulopenem and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test organism (K. pneumoniae) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.

  • Inoculation: Each well of a 96-well microdilution plate, containing the serially diluted antimicrobial agents, is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

  • Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a specific concentration of sulopenem or a comparator agent incorporated into Mueller-Hinton agar. A control plate without any antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension (approximately 1-2 μL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony or a faint haze.

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Isolate ESBL-producing K. pneumoniae Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculation Inoculate Microdilution Plates or Agar Plates Inoculum->Inoculation Antibiotic Prepare Serial Dilutions of Antibiotics Antibiotic->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read Plates for Bacterial Growth Incubation->Reading MIC Determine MIC (Lowest concentration with no growth) Reading->MIC

Caption: General Workflow for MIC Determination.

Conclusion

The presented data robustly validates the potent in vitro activity of sulopenem against ESBL-producing Klebsiella pneumoniae. Its stability in the presence of ESBLs, coupled with its strong inhibitory action on bacterial cell wall synthesis, positions sulopenem as a promising therapeutic agent in the fight against infections caused by these multidrug-resistant pathogens. The standardized methodologies outlined provide a clear framework for the continued evaluation and comparison of sulopenem's efficacy in both research and clinical settings.

References

Comparative

Sulopenem's Stand Against Carbapenem-Resistant Isolates: A Comparative Analysis

For Immediate Release A deep dive into the cross-resistance profile of sulopenem, a novel penem antibacterial, reveals its performance against challenging carbapenem-resistant isolates. This comprehensive guide synthesiz...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the cross-resistance profile of sulopenem, a novel penem antibacterial, reveals its performance against challenging carbapenem-resistant isolates. This comprehensive guide synthesizes available in vitro data, comparing sulopenem's activity with that of other carbapenems, and provides detailed insights into the experimental methodologies used for these evaluations. This information is crucial for researchers, scientists, and drug development professionals navigating the landscape of antimicrobial resistance.

Sulopenem, available in both intravenous and oral formulations, has demonstrated potent in vitro activity against a broad spectrum of Gram-negative and Gram-positive bacteria, including many multidrug-resistant (MDR) strains.[1][2][3][4] However, its effectiveness against isolates that have developed resistance to other carbapenems is a critical area of investigation. This guide provides a comparative analysis of sulopenem's cross-resistance in such isolates.

Performance Against Carbapenem-Resistant Enterobacterales (CRE)

Carbapenem-resistant Enterobacterales (CRE) represent a significant public health threat. The primary mechanisms of resistance in CRE include the production of carbapenemases (such as KPC, NDM, and OXA-48), alterations in outer membrane permeability (porin loss), and the overexpression of efflux pumps.[5][6][7][8] In vitro studies indicate that sulopenem, like other carbapenems, is susceptible to these resistance mechanisms.[1][3] Cross-resistance between sulopenem and other carbapenems is expected in Enterobacterales where resistance is mediated by carbapenemases.[9]

For ESBL-producing Escherichia coli and Klebsiella pneumoniae, sulopenem has shown potent activity, often comparable to or slightly better than other carbapenems.[2][4][10][11][12][13] However, in the presence of carbapenemases, the activity of sulopenem is significantly compromised.

Comparative Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of sulopenem and comparator carbapenems against various resistant Enterobacterales isolates. Data is presented as MIC50/MIC90 (in µg/mL), which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Sulopenem and Comparators against ESBL-Producing Escherichia coli

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Sulopenem0.030.06
Meropenem≤0.03≤0.03
Ertapenem≤0.030.06
Imipenem0.120.25

Data compiled from multiple in vitro studies.[2][4][10]

Table 2: In Vitro Activity of Sulopenem and Comparators against ESBL-Producing Klebsiella pneumoniae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Sulopenem0.061
Meropenem≤0.030.5
Ertapenem0.128
Imipenem0.252

Data compiled from multiple in vitro studies.[2][4][9][10]

Table 3: In Vitro Activity of Sulopenem against Carbapenem-Resistant Klebsiella pneumoniae

Resistance MechanismSulopenem MIC50 (µg/mL)Sulopenem MIC90 (µg/mL)
Carbapenemase-Negative0.030.12
Carbapenemase-Positive16>64

Data highlights the significant impact of carbapenemase production on sulopenem's activity.

While sulopenem shows promise against ESBL-producing strains, its utility against carbapenemase-producing CRE is limited, mirroring the challenges faced by other carbapenems.

Performance Against Other Carbapenem-Resistant Isolates

Sulopenem's activity against other carbapenem-resistant Gram-negative bacilli, such as Acinetobacter baumannii and Pseudomonas aeruginosa, is generally poor.[3][9] These organisms often possess a combination of resistance mechanisms, including potent carbapenemases, efflux pumps, and porin loss, which confer broad cross-resistance to the carbapenem class.[1][5][8]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro antimicrobial susceptibility testing (AST) performed according to standardized methodologies. The following are detailed protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent (e.g., sulopenem) at a known concentration.

  • Growth Medium: Use cation-adjusted Mueller-Hinton broth (CAMHB).

  • Bacterial Inoculum: Prepare a standardized suspension of the test organism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Microdilution Plates: Use sterile 96-well microtiter plates.

2. Procedure:

  • Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the microtiter plate wells. The final volume in each well is typically 100 µL.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.

MIC_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_results Results prep_antibiotic Prepare Antibiotic Stock Solution serial_dilution Perform Serial Two-Fold Dilutions in 96-Well Plate prep_antibiotic->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Read Plates for Visible Growth incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic

Figure 1. Experimental workflow for MIC determination by broth microdilution.
Agar Dilution

Agar dilution is another reference method for MIC determination, particularly for anaerobic bacteria.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare serial dilutions of the antimicrobial agent.

  • Agar Medium: Use a suitable agar medium (e.g., Brucella agar for anaerobes).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension.

2. Procedure:

  • Plate Preparation: Add a specific volume of each antimicrobial dilution to molten agar, mix, and pour into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Using a multipoint inoculator, spot a standardized inoculum of the test organism onto the surface of each agar plate.

  • Controls: Include a growth control plate with no antibiotic.

  • Incubation: Incubate the plates under appropriate conditions (e.g., anaerobically at 37°C for 48 hours for anaerobes).

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth on the agar surface.

Mechanisms of Carbapenem Resistance

Understanding the mechanisms of carbapenem resistance is essential for interpreting cross-resistance data. The primary mechanisms are depicted in the diagram below.

Figure 2. Key mechanisms of carbapenem resistance in Gram-negative bacteria.

Conclusion

The available in vitro data indicates that sulopenem's activity is significantly impacted by the same resistance mechanisms that affect other carbapenems, particularly the production of carbapenemases. While sulopenem demonstrates potent activity against many ESBL-producing Enterobacterales, its utility against carbapenemase-producing isolates is limited, showing a clear cross-resistance profile. This underscores the ongoing challenge of developing new agents to combat these highly resistant pathogens. Further clinical studies are necessary to fully elucidate the role of sulopenem in treating infections caused by carbapenem-resistant organisms. Researchers and clinicians should consider the local prevalence of specific carbapenemase-producing strains when evaluating the potential utility of sulopenem.

References

Validation

Oral Sulopenem Demonstrates Efficacy in Uncomplicated Urinary Tract Infections, Head-to-Head Trials Show

Dublin, Ireland and Chicago, IL – Oral sulopenem, a novel penem antibacterial, has shown comparable and in some cases superior efficacy to existing oral antibiotics in the treatment of uncomplicated urinary tract infecti...

Author: BenchChem Technical Support Team. Date: November 2025

Dublin, Ireland and Chicago, IL – Oral sulopenem, a novel penem antibacterial, has shown comparable and in some cases superior efficacy to existing oral antibiotics in the treatment of uncomplicated urinary tract infections (uUTIs), according to data from recent head-to-head Phase 3 clinical trials. The studies compared oral sulopenem to ciprofloxacin and amoxicillin-clavulanate, providing key insights for researchers, scientists, and drug development professionals.

Sulopenem etzadroxil, the prodrug of sulopenem, is administered with probenecid to increase its systemic exposure.[1][2] This combination, marketed as Orlynvah, was approved by the U.S. Food and Drug Administration (FDA) in October 2024 for the treatment of uUTIs caused by susceptible microorganisms in adult women with limited or no alternative oral treatment options.[3][4]

Sulopenem vs. Ciprofloxacin: The SURE-1 Trial

The SURE-1 trial was a Phase 3, randomized, double-blind study that compared a 5-day course of oral sulopenem to a 3-day course of ciprofloxacin in 1,671 adult women with uUTIs.[5][6][7] The trial had two independent primary endpoints based on the baseline pathogen's susceptibility to quinolones.[8]

In the population of patients with ciprofloxacin-resistant pathogens, sulopenem demonstrated superiority.[6][8][9] Conversely, in the ciprofloxacin-susceptible population, sulopenem did not meet the non-inferiority endpoint, a result attributed to a higher rate of asymptomatic bacteriuria after treatment in the sulopenem group.[5][8][9] However, in a combined analysis of all patients with an identified baseline pathogen, sulopenem was found to be non-inferior to ciprofloxacin.[5][6][7]

Quantitative Data Summary: SURE-1 Trial
EndpointSulopenem ArmCiprofloxacin ArmOutcome
Overall Response (Ciprofloxacin-Resistant Population) 62.6%36.0%Sulopenem was superior (p < 0.001)[8]
Overall Response (Ciprofloxacin-Susceptible Population) 66.8%78.6%Sulopenem was not non-inferior[5][8]
Overall Response (Combined Population) 65.6%67.9%Sulopenem was non-inferior[5][9]
Experimental Protocol: SURE-1 Trial

The SURE-1 trial was a multicenter, double-blind, double-dummy study.[5] Adult women with signs and symptoms of uUTI, along with pyuria and bacteriuria, were randomized to receive either oral sulopenem twice daily for five days or oral ciprofloxacin twice daily for three days.[6][7] The primary efficacy endpoint was the overall success rate, which was a composite of clinical and microbiological success, at the test-of-cure visit.[6][9] The study design included two separate primary analyses: a superiority comparison in patients with ciprofloxacin-resistant baseline pathogens and a non-inferiority comparison in those with ciprofloxacin-susceptible pathogens.[6][7]

SURE1_Trial_Workflow cluster_enrollment Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_endpoint Primary Endpoint Assessment start Patient Screening: Adult women with uUTI symptoms, pyuria, and bacteriuria randomize Randomization start->randomize sulopenem Oral Sulopenem (5 days) randomize->sulopenem Arm 1 ciprofloxacin Oral Ciprofloxacin (3 days) randomize->ciprofloxacin Arm 2 toc Test of Cure (TOC) Visit: Overall Success (Clinical & Microbiological) sulopenem->toc ciprofloxacin->toc

Caption: Workflow of the SURE-1 clinical trial comparing oral sulopenem and ciprofloxacin.

Sulopenem vs. Amoxicillin-Clavulanate: The REASSURE Trial

The REASSURE trial was a Phase 3, randomized, multicenter, double-blind study that compared a 5-day course of oral sulopenem to a 5-day course of oral amoxicillin-clavulanate in 2,222 adult women with uUTIs.[3][4] The trial was conducted under a special protocol assessment with the FDA.[10]

The primary endpoint of the study was the overall response rate (a combination of clinical cure and microbiological eradication) at the test-of-cure visit in the microbiological modified intent-to-treat (m-MITT) population.[3][10] Oral sulopenem was found to be non-inferior to amoxicillin-clavulanate in this population.[3][4] Furthermore, in the subpopulation of patients with baseline pathogens susceptible to amoxicillin-clavulanate, sulopenem demonstrated statistical superiority.[3][10]

Quantitative Data Summary: REASSURE Trial
EndpointSulopenem ArmAmoxicillin-Clavulanate ArmOutcome
Overall Success (m-MITT Population) 60.9%55.6%Sulopenem was non-inferior[3][4][11]
Overall Success (Amoxicillin-Clavulanate Susceptible Population) 61.7%55.0%Sulopenem was statistically superior[3][10]
Clinical Success 77.3%76.7%No significant difference[12]
Microbiological Success 75.2%66.7%Higher in the sulopenem arm[12]
Experimental Protocol: REASSURE Trial

The REASSURE trial enrolled adult women with uUTIs who were randomized to receive either oral sulopenem etzadroxil/probenecid or oral amoxicillin/clavulanate, both administered twice daily for five days.[3] The primary endpoint was the overall success, defined as the combination of clinical cure and microbiologic eradication at the test-of-cure visit (Day 12 ± 1 day).[3] The trial was designed as a non-inferiority study with a 10% margin.[10]

Safety and Tolerability

In both the SURE-1 and REASSURE trials, oral sulopenem was generally well-tolerated.[10][13] The most frequently reported adverse event was diarrhea, which occurred more often in the sulopenem arms compared to both ciprofloxacin and amoxicillin-clavulanate.[3][4][5] Other common adverse events included nausea and headache.[3][4] Discontinuation rates due to adverse events were low in both trials.[10][13]

Mechanism of Action

Sulopenem is a penem antibacterial agent that, like other beta-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[1][14] It exerts its bactericidal activity by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[14] By inactivating these proteins, sulopenem disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[14] Sulopenem has demonstrated potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics.[10]

Mechanism_of_Action cluster_drug Sulopenem cluster_target Bacterial Cell cluster_outcome Result sulopenem Oral Sulopenem pbp Penicillin-Binding Proteins (PBPs) sulopenem->pbp Binds to and inhibits cell_wall Cell Wall Synthesis (Peptidoglycan cross-linking) pbp->cell_wall Essential for lysis Cell Lysis and Death cell_wall->lysis Disruption leads to

Caption: Mechanism of action of sulopenem in inhibiting bacterial cell wall synthesis.

References

Comparative

A Comparative Analysis of Sulopenem and Imipenem Stability in the Presence of Renal Dehydropeptidase I

For Researchers, Scientists, and Drug Development Professionals In the landscape of carbapenem and penem antibiotics, the susceptibility to enzymatic degradation by renal dehydropeptidase I (DHP-I) is a critical determin...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbapenem and penem antibiotics, the susceptibility to enzymatic degradation by renal dehydropeptidase I (DHP-I) is a critical determinant of a drug's clinical utility and formulation. This guide provides a detailed comparison of the stability of sulopenem, a novel thiopenem, and imipenem, a traditional carbapenem, to human DHP-I, supported by available experimental data.

Executive Summary

Imipenem, a potent broad-spectrum carbapenem, is well-known for its rapid hydrolysis by DHP-I, an enzyme located in the brush border of the renal proximal tubules. This enzymatic inactivation necessitates the co-administration of a DHP-I inhibitor, cilastatin, to ensure therapeutic efficacy.[1] In contrast, sulopenem, a thiopenem antibacterial, exhibits inherent stability to DHP-I, obviating the need for a co-formulated inhibitor. This fundamental difference in stability has significant implications for drug development, formulation, and clinical application.

Quantitative Comparison of Stability to Human Renal Dehydropeptidase I

AntibioticClassVmax/Km (Human DHP-I)¹Stability to DHP-IRequirement for DHP-I Inhibitor
Imipenem Carbapenem6.24[1]LowYes (Cilastatin)
Sulopenem ThiopenemNot ReportedHigh (Inherently stable)[2][3]No
Meropenem Carbapenem2.41[1]HighNo

¹ The Vmax/Km ratio serves as an index of the enzyme's preference for the substrate; a lower value indicates greater stability.[1]

The Structural Basis of Stability

The notable stability of sulopenem against DHP-I is attributed to its unique thiopenem core structure. The substitution of a sulfur atom at the C1 position of the five-membered ring, in place of a carbon atom found in carbapenems, confers this resistance to enzymatic hydrolysis. In contrast, carbapenems like imipenem lack this structural feature and are therefore susceptible to DHP-I mediated degradation. Other carbapenems, such as meropenem, achieve DHP-I stability through the presence of a methyl group at the 1-beta position.

Experimental Protocols

The determination of carbapenem and penem stability to DHP-I involves in vitro enzymatic assays. The following is a generalized protocol based on established methodologies for assessing the hydrolysis of these antibiotics by purified DHP-I.

Objective: To determine the kinetic parameters (Vmax and Km) of sulopenem and imipenem hydrolysis by human renal dehydropeptidase I.

Materials:

  • Purified human renal dehydropeptidase I (DHP-I)

  • Sulopenem

  • Imipenem

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer, pH 7.1

  • Spectrophotometer capable of UV absorbance measurements

  • Quartz cuvettes

Procedure:

  • Enzyme and Substrate Preparation:

    • Purify human DHP-I from renal tissue or use a commercially available recombinant enzyme.

    • Prepare stock solutions of sulopenem and imipenem in the appropriate buffer. The concentration should be varied over a suitable range to determine kinetic parameters.

  • Kinetic Assay:

    • The hydrolysis of the β-lactam ring is monitored by measuring the decrease in absorbance at a specific UV wavelength (e.g., ~298-300 nm) at a constant temperature (e.g., 37°C).

    • In a quartz cuvette, a reaction mixture is prepared containing the MOPS buffer and a specific concentration of the antibiotic substrate.

    • The reaction is initiated by the addition of a known amount of purified DHP-I.

    • The change in absorbance over time is recorded continuously for a set period (e.g., 2.5 minutes).

  • Data Analysis:

    • The initial velocity (V₀) of the reaction is calculated from the linear portion of the absorbance vs. time curve.

    • This process is repeated for a range of substrate concentrations.

    • The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the initial velocity data to the Michaelis-Menten equation, often using a Lineweaver-Burk plot.

    • The Vmax/Km ratio is then calculated to provide an index of the enzyme's catalytic efficiency for each substrate.

Visualizing the Experimental Workflow and Logical Relationships

To further elucidate the processes and concepts discussed, the following diagrams are provided.

G Experimental Workflow for DHP-I Stability Assay cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis enzyme_prep Purify/Obtain Human DHP-I reaction_setup Prepare Reaction Mixture in Cuvette enzyme_prep->reaction_setup substrate_prep Prepare Stock Solutions of Sulopenem & Imipenem substrate_prep->reaction_setup initiate_reaction Initiate Reaction with DHP-I reaction_setup->initiate_reaction measure_absorbance Monitor Absorbance Decrease over Time initiate_reaction->measure_absorbance calc_velocity Calculate Initial Velocity (V₀) measure_absorbance->calc_velocity repeat_assay Repeat for Multiple Substrate Concentrations calc_velocity->repeat_assay determine_kinetics Determine Vmax and Km (e.g., Lineweaver-Burk Plot) repeat_assay->determine_kinetics calc_ratio Calculate Vmax/Km Ratio determine_kinetics->calc_ratio

Caption: Workflow for determining antibiotic stability to DHP-I.

G Logical Relationship of DHP-I Interaction cluster_imipenem Imipenem cluster_sulopenem Sulopenem imipenem Imipenem Administration dhpi_hydrolysis DHP-I Hydrolysis imipenem->dhpi_hydrolysis cilastatin Co-administration of Cilastatin inactivation Inactivation dhpi_hydrolysis->inactivation inhibition DHP-I Inhibition cilastatin->inhibition inhibition->dhpi_hydrolysis efficacy Therapeutic Efficacy inhibition->efficacy sulopenem Sulopenem Administration stability Inherent Stability to DHP-I sulopenem->stability no_inhibition No DHP-I Inhibitor Needed stability->no_inhibition sul_efficacy Therapeutic Efficacy no_inhibition->sul_efficacy

Caption: Comparison of DHP-I interaction pathways.

References

Validation

A comparative analysis of Sulopenem's bactericidal activity against key pathogens

For Immediate Release A detailed guide for researchers, scientists, and drug development professionals. This report provides an in-depth comparative analysis of the bactericidal activity of sulopenem, an investigational...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals.

This report provides an in-depth comparative analysis of the bactericidal activity of sulopenem, an investigational penem antibacterial, against a range of key clinical pathogens. Sulopenem, which has both intravenous and oral formulations, demonstrates potent in vitro activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2][3] This guide synthesizes available data on its efficacy compared to other broad-spectrum antibiotics, details the experimental methodologies used to ascertain its bactericidal properties, and presents visual representations of its mechanism of action and relevant experimental workflows.

Comparative Bactericidal Activity of Sulopenem

Sulopenem has shown potent in vitro activity against Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[1][4] Its efficacy is comparable to or greater than other carbapenems in certain instances. Notably, sulopenem's activity against Escherichia coli and Klebsiella pneumoniae, common causes of urinary tract and intra-abdominal infections, has been a key area of investigation.[1][2][3][4]

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of sulopenem and comparator agents against key pathogens, providing a quantitative measure of their in vitro potency. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: Comparative in vitro activity of sulopenem and comparator agents against Escherichia coli

Organism/PhenotypeAntimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
E. coli (All)Sulopenem0.030.03
Meropenem≤0.030.06
Imipenem0.120.25
Ertapenem≤0.0150.03
E. coli (ESBL-positive)Sulopenem0.030.06
Meropenem0.030.06
Imipenem0.250.5
Ertapenem0.030.06

Data sourced from multiple in vitro studies.[4][5][6]

Table 2: Comparative in vitro activity of sulopenem and comparator agents against Klebsiella pneumoniae

Organism/PhenotypeAntimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
K. pneumoniae (All)Sulopenem0.030.12
Meropenem≤0.030.06
Imipenem0.120.5
Ertapenem≤0.0150.03
K. pneumoniae (ESBL-positive)Sulopenem0.061
Meropenem≤0.030.12
Imipenem0.251
Ertapenem0.030.12

Data sourced from multiple in vitro studies.[4][5]

Table 3: In vitro activity of sulopenem against other key pathogens

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Enterobacter cloacae0.060.25
Serratia marcescens0.120.5
Methicillin-susceptible Staphylococcus aureus (MSSA)0.120.25
Streptococcus pneumoniae≤0.0150.03
Anaerobic isolatesNot specifiedNot specified

Sulopenem demonstrated potent activity against anaerobic isolates, with 98.9% inhibited at ≤4 mg/L.[4][7] It was not active against Pseudomonas aeruginosa.[1]

Time-Kill Kinetics

Time-kill assays demonstrate the rate at which an antibiotic kills a bacterial population. Studies have shown that sulopenem exhibits bactericidal activity, defined as a ≥3-log10 (99.9%) reduction in the viable organism count.[8][9] Against isolates of E. coli and K. pneumoniae, sulopenem demonstrated bactericidal activity within 8 to 24 hours at concentrations of 8 times the MIC.[8][9][10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Materials:

    • 96-well microdilution panels are prepared with serial twofold dilutions of sulopenem and comparator antimicrobial agents in cation-adjusted Mueller-Hinton broth.[1]

    • Bacterial isolates are subcultured from frozen stock onto an appropriate agar medium and incubated to ensure purity and viability.[1]

  • Inoculum Preparation:

    • A standardized inoculum of each bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter wells.

  • Inoculation and Incubation:

    • Each well of the microdilution panel is inoculated with the prepared bacterial suspension.

    • The panels are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

    • Quality control is performed using ATCC reference strains.[1]

Time-Kill Assay

This assay evaluates the bactericidal activity of an antimicrobial agent over time.

  • Preparation:

    • A bacterial suspension is prepared in a suitable broth to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Sulopenem is added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC). A growth control without any antibiotic is also included.

  • Incubation and Sampling:

    • The cultures are incubated in a shaking water bath at 37°C.

    • Samples are withdrawn at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[11]

  • Viable Cell Count:

    • Serial tenfold dilutions of each sample are prepared in a sterile saline or buffer solution.

    • Aliquots of the appropriate dilutions are plated onto agar plates.

    • The plates are incubated for 18-24 hours at 37°C.

  • Data Analysis:

    • The number of colonies on each plate is counted, and the CFU/mL for each time point is calculated.

    • A time-kill curve is generated by plotting the log10 CFU/mL against time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[8][9]

Visualizing Sulopenem's Action and Evaluation

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Sulopenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Sulopenem Sulopenem Outer_Membrane Outer Membrane (Gram-negative) Sulopenem->Outer_Membrane Crosses membrane PBP Penicillin-Binding Proteins (PBPs) Outer_Membrane->PBP Reaches target Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of action of sulopenem against bacterial cells.

MIC_Workflow Start Start Prepare_Plates Prepare 96-well plates with serial dilutions of antibiotics Start->Prepare_Plates Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Plates->Prepare_Inoculum Inoculate Inoculate plates with bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually determine the lowest concentration with no growth Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Time_Kill_Assay_Workflow Start Start Prepare_Culture Prepare bacterial culture with antibiotic at various MIC multiples Start->Prepare_Culture Incubate_Sample Incubate and collect samples at timed intervals (0-24h) Prepare_Culture->Incubate_Sample Serial_Dilution Perform serial dilutions of collected samples Incubate_Sample->Serial_Dilution Plate_Count Plate dilutions and count viable colonies (CFU) Serial_Dilution->Plate_Count Analyze Plot log10 CFU/mL vs. time to determine kill rate Plate_Count->Analyze End End Analyze->End

Caption: Experimental workflow for a time-kill assay.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guidance for Handling Sulopenem

For Researchers, Scientists, and Drug Development Professionals This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for the handling of Sulopenem in a laboratory se...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for the handling of Sulopenem in a laboratory setting. Sulopenem is a penem beta-lactam antibacterial agent.[1][2] As with all beta-lactam antibiotics, the primary occupational health risks are associated with hypersensitivity reactions, which can be serious.[3][4] Adherence to these procedures is critical to ensure personnel safety and maintain a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling Sulopenem powder and solutions.

Task Required PPE Rationale
Handling Sulopenem Powder (weighing, compounding) - Disposable, low-permeability gown with long sleeves and tight-fitting cuffs- Two pairs of chemotherapy-rated gloves (inner glove under cuff, outer glove over cuff)- N95 respirator- Safety goggles and face shieldTo prevent inhalation of airborne particles and to protect skin and eyes from contact with the potent compound.[5]
Handling Sulopenem Solutions - Disposable, low-permeability gown- One pair of chemotherapy-rated gloves- Safety glasses with side shieldsTo protect against splashes and direct skin contact.
General Laboratory Operations (not directly handling Sulopenem) - Standard laboratory coat- Safety glassesTo provide a basic level of protection within the laboratory environment.

Note: All disposable PPE should be considered contaminated after use and disposed of accordingly. Reusable PPE must be decontaminated after each use.

Operational Plan: Handling and Storage

A systematic approach to handling and storing Sulopenem will minimize the risk of exposure and contamination.

Procedure Step-by-Step Guidance
Receiving and Unpacking 1. Visually inspect the package for any signs of damage or leakage before opening.2. Open the package in a designated area, preferably within a chemical fume hood.3. Wear appropriate PPE (gown, gloves, safety glasses) during unpacking.4. Verify the container label and integrity.5. Store the container in a designated, labeled, and secure location.
Weighing and Compounding 1. Conduct all manipulations of Sulopenem powder within a certified chemical fume hood or a powder containment hood.2. Use dedicated equipment (spatulas, weigh boats) for handling Sulopenem. If not possible, thoroughly decontaminate equipment after use.3. Work on a disposable, absorbent bench liner to contain any potential spills.4. Handle the powder gently to minimize the generation of airborne dust.5. After weighing, carefully seal the primary container and decontaminate the exterior.
Storage 1. Store Sulopenem in a tightly sealed, clearly labeled container.2. Keep in a cool, dry, and well-ventilated area, away from incompatible materials.3. Access to the storage area should be restricted to authorized personnel.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Scenario Immediate Actions
Skin Contact 1. Immediately remove contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.3. Seek medical attention if irritation or signs of a reaction develop.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air.2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse the mouth with water.3. Seek immediate medical attention.
Spill 1. Evacuate the immediate area.2. Alert others and restrict access to the spill area.3. Wear appropriate PPE (respirator, gown, double gloves, and eye protection).4. Cover the spill with an absorbent material.5. For small spills, decontaminate the area with a suitable solution (e.g., 10% bleach solution), followed by a thorough cleaning. For large spills, contact the institution's environmental health and safety department.

Disposal Plan

All waste contaminated with Sulopenem must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Unused or Expired Sulopenem Powder - Dispose of as hazardous chemical waste in accordance with institutional and local regulations.- Do not discard in regular trash or down the drain.
Contaminated Labware (e.g., weigh boats, pipette tips) - Place in a designated, sealed hazardous waste container.
Contaminated PPE (gloves, gowns, etc.) - Place in a designated, sealed hazardous waste container.
Aqueous Waste Containing Sulopenem - Collect in a clearly labeled, sealed hazardous waste container.- Chemical inactivation of the beta-lactam ring with a sodium hydroxide solution may be a possibility, but this should be done in accordance with your institution's approved procedures.

Note: The preferred method for the disposal of expired or unused medications is through a drug take-back program, if available.[6][7][8] If such a program is not accessible, the medication should be disposed of in a manner that prevents accidental ingestion or environmental contamination, such as by mixing it with an undesirable substance and placing it in a sealed container before discarding it in the trash.[8] Flushing medications is generally not recommended unless specified by the FDA.[7][8][9]

Visualizations

To further clarify the operational workflow, the following diagrams illustrate key decision-making processes.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for Handling Sulopenem start Start: Task Involving Sulopenem task_type Is the task involving Sulopenem powder? start->task_type powder_ppe Required PPE: - Double Gloves (chemo-rated) - N95 Respirator - Gown (low-permeability) - Goggles and Face Shield task_type->powder_ppe Yes solution_ppe Required PPE: - Single Pair of Gloves (chemo-rated) - Gown (low-permeability) - Safety Glasses task_type->solution_ppe No (Solution) end_task Perform Task powder_ppe->end_task solution_ppe->end_task

Figure 1: PPE Selection Workflow for Handling Sulopenem

Spill_Response_Logic Figure 2: Spill Response Logical Flow spill_occurs Spill Occurs assess_spill Assess Spill Size and Personnel Exposure spill_occurs->assess_spill minor_spill Minor Spill, No Exposure assess_spill->minor_spill Small & Contained major_spill Major Spill or Exposure assess_spill->major_spill Large or Uncontained minor_actions 1. Alert immediate area 2. Don appropriate PPE 3. Contain and clean up spill 4. Decontaminate area minor_spill->minor_actions major_actions 1. Evacuate the area 2. Alert others and restrict access 3. Attend to exposed personnel 4. Contact Environmental Health & Safety major_spill->major_actions report Report Incident minor_actions->report major_actions->report

Figure 2: Spill Response Logical Flow

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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